molecular formula C5H8F2N2 B2847131 3,3-Difluorocyclobutane-1-carboximidamide CAS No. 1780452-01-8

3,3-Difluorocyclobutane-1-carboximidamide

Cat. No.: B2847131
CAS No.: 1780452-01-8
M. Wt: 134.13
InChI Key: DNVXNPQWTNCPRN-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutane-1-carboximidamide is a useful research compound. Its molecular formula is C5H8F2N2 and its molecular weight is 134.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluorocyclobutane-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXNPQWTNCPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,3-Difluorocyclobutane-1-carboximidamide

This guide provides a comprehensive technical overview of this compound, a fluorinated building block with significant potential in modern drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and strategic applications of this unique scaffold.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutane motif, in particular, has garnered attention as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] This rigid, four-membered ring system, decorated with geminal fluorine atoms, offers a unique conformational constraint and electronic profile that can be exploited to fine-tune the properties of a lead compound.

The carboximidamide (amidine) functional group is another privileged scaffold in drug design, often serving as a bioisostere for carboxylic acids or ureas, or as a key interaction point with biological targets due to its basicity. The combination of the 3,3-difluorocyclobutane core with a carboximidamide functional group in This compound (CAS 1779951-31-3) presents a novel building block for the synthesis of new chemical entities with potentially enhanced pharmacological profiles.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its key properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1779951-31-3Internal
Molecular Formula C₅H₈F₂N₂Calculated
Molecular Weight 134.13 g/mol Calculated
Appearance Expected to be a solid
Solubility Expected to be soluble in polar organic solvents
Predicted LogP 0.8 - 1.2

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to proton-proton and proton-fluorine coupling. The methine proton at the 1-position would likely appear as a multiplet. The protons of the carboximidamide group would be observable, and their chemical shift could be solvent-dependent.

  • ¹³C NMR: The carbon spectrum would be characterized by the C-F coupling. The carbon bearing the two fluorine atoms would exhibit a triplet. The other carbons of the cyclobutane ring and the carboximidamide carbon would also show coupling to the fluorine atoms.

  • ¹⁹F NMR: A single resonance, likely a multiplet due to coupling with the cyclobutane protons, would be expected.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 134.13. Fragmentation patterns would likely involve the loss of ammonia and cleavage of the cyclobutane ring.

Synthesis and Manufacturing

A robust and scalable synthesis of this compound can be envisioned starting from the commercially available 3,3-difluorocyclobutane-1-carboxylic acid. The overall synthetic strategy involves the conversion of the carboxylic acid to the corresponding nitrile, followed by the formation of the carboximidamide via the Pinner reaction.

Overall Synthetic Pathway

Synthetic_Pathway A 3,3-Difluorocyclobutane- 1-carboxylic acid B 3,3-Difluorocyclobutane- 1-carboxamide A->B 1. SOCl₂ 2. NH₄OH C 3,3-Difluorocyclobutane- 1-carbonitrile B->C Dehydration (e.g., P₂O₅) D 3,3-Difluorocyclobutane-1- carboximidamide C->D Pinner Reaction (HCl, EtOH, then NH₃)

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxamide

This transformation can be achieved by first converting the carboxylic acid to the more reactive acid chloride, followed by amination.

  • To a solution of 3,3-difluorocyclobutane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Stir the reaction for 1-2 hours at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-difluorocyclobutane-1-carboxamide.[3]

Step 2: Synthesis of 3,3-Difluorocyclobutane-1-carbonitrile

The dehydration of the primary amide yields the corresponding nitrile.

  • Combine 3,3-difluorocyclobutane-1-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.

  • Heat the mixture under anhydrous conditions. The reaction temperature and time will depend on the chosen dehydrating agent.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction and purify the product by distillation or column chromatography to obtain 3,3-difluorocyclobutane-1-carbonitrile.

Step 3: Synthesis of this compound (Pinner Reaction)

The Pinner reaction is a classic and reliable method for converting nitriles to amidines via an intermediate imidate salt.[4][5][6]

  • Dissolve 3,3-difluorocyclobutane-1-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture until saturation.

  • Seal the reaction vessel and allow it to stir at low temperature (e.g., 0-5 °C) for 12-24 hours. The formation of the Pinner salt (an alkyl imidate hydrochloride) may result in the formation of a precipitate.[6]

  • Isolate the intermediate Pinner salt by filtration if it precipitates, or remove the solvent under reduced pressure.

  • Treat the crude Pinner salt with a solution of ammonia in an anhydrous solvent (e.g., ethanol or methanol) at low temperature.

  • Allow the reaction to proceed until the conversion to the amidine is complete.

  • The final product, this compound, can be isolated as its hydrochloride salt and purified by recrystallization.

Pinner Reaction Mechanism

Pinner_Mechanism cluster_0 Step 1: Formation of the Pinner Salt cluster_1 Step 2: Amidine Formation Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + HCl ImidateSalt_intermediate R-C(OEt)=N⁺H₂ ProtonatedNitrile->ImidateSalt_intermediate + EtOH PinnerSalt [R-C(OEt)=NH₂]⁺ Cl⁻ ImidateSalt_intermediate->PinnerSalt Amidine_intermediate R-C(OEt)(NH₂)-NH₂ PinnerSalt->Amidine_intermediate + NH₃ Amidine R-C(=NH)-NH₂ Amidine_intermediate->Amidine - EtOH Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Start 3,3-Difluorocyclobutane- 1-carboximidamide Library Diverse Library of Functionalized Molecules Start->Library Reactants Diverse R-groups (e.g., halides, aldehydes) Reactants->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship Studies Hit->SAR ADME ADME/Tox Profiling SAR->ADME Lead Optimized Lead Compound ADME->Lead

Caption: Conceptual workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile reagents like thionyl chloride and hydrogen chloride gas.

  • Handling Precautions: Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area with plenty of water. [7][8]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. [8] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. The strategic combination of a fluorinated, conformationally restricted cyclobutane ring and a basic carboximidamide functional group offers a unique set of properties that can be leveraged to design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The synthetic route outlined in this guide provides a practical approach to accessing this valuable compound, paving the way for its broader application in the development of next-generation therapeutics.

References

  • Pinner Reaction - SynArchive. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pinner reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.). Chemistry – A European Journal. Retrieved March 7, 2024, from [Link]

  • Converting Nitriles to Amides - Chemistry Steps. (2024, December 1). Retrieved March 7, 2024, from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. (2024, November 11). Retrieved March 7, 2024, from [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(1), 2-9.
  • Bioisosteric Replacements - Chemspace. (n.d.). Retrieved March 7, 2024, from [Link]

  • US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents. (n.d.).
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • Amidine synthesis by imidoylation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2021, September 25). Retrieved March 7, 2024, from [Link]

  • A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (2015, September 1). Angewandte Chemie International Edition. Retrieved March 7, 2024, from [Link]

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (2025, August 7). Retrieved March 7, 2024, from [Link]

  • Fray, M. J., et al. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.
  • 7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved March 7, 2024, from [Link]

  • 3,3-DIFLUOROCYCLOBUTANE-1-CARBOXYLIC ACID | 107496-54-8. (n.d.). Retrieved March 7, 2024, from [Link]

  • 3,3-Difluorocyclobutane-1-carboxylic acid - [D6208] - Synthonix. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid - Taylor & Francis Online. (2006, August 20). Retrieved March 7, 2024, from [Link]

  • NMR Solvent Data Chart. (n.d.). Retrieved March 7, 2024, from [Link]

  • MSDS of 3,3-difluorocyclobutane-1-carboxylic acid. (n.d.). Retrieved March 7, 2024, from [Link]

  • Safety Data Sheet: Dimethylisopropylamine. (n.d.). Retrieved March 7, 2024, from [Link]

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H5F5O2 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • Safety Data Sheet: Ethyldiisopropylamine - Carl ROTH. (n.d.). Retrieved March 7, 2024, from [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. (2026, January 29). Retrieved March 7, 2024, from [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. (n.d.). Retrieved March 7, 2024, from [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. (2023, June 30). Retrieved March 7, 2024, from [Link]

Sources

3,3-Difluorocyclobutane-1-carboximidamide: A Next-Generation Amidine Bioisostere for Overcoming ADMET Liabilities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of central nervous system (CNS) therapeutics and protease inhibitors, the amidine functional group has long been recognized as a privileged pharmacophore for interacting with acidic catalytic residues. However, its high intrinsic basicity frequently derails clinical candidates due to poor membrane permeability, P-glycoprotein (P-gp) efflux, and off-target cardiotoxicity (hERG inhibition). This technical whitepaper explores the mechanistic rationale, synthesis, and application of 3,3-difluorocyclobutane-1-carboximidamide as a non-classical bioisostere. By leveraging the strong inductive effects of gem-difluoro substitution, this motif precisely modulates pKa, rescuing highly potent but pharmacokinetically flawed scaffolds.

The Amidine Conundrum in Medicinal Chemistry

Amidines are critical warheads in drug design, particularly for targeting aspartyl proteases like


-secretase 1 (BACE-1), which is implicated in Alzheimer's disease. The protonated amidine forms an essential, high-affinity salt bridge with the catalytic aspartate dyad (Asp32/Asp228) of the enzyme.

However, the high intrinsic basicity of standard amidine heterocycles (pKa ~ 11–12) presents severe liabilities[1]. At physiological pH (7.4), these molecules exist almost entirely as cations. This permanent positive charge restricts passive diffusion across the blood-brain barrier (BBB) and acts as a high-affinity substrate for P-gp efflux pumps. Furthermore, strongly basic amines are notorious for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, forming tight cation-


 interactions with Tyr652 and Phe656, leading to fatal QT prolongation. Several high-profile BACE-1 inhibitors, including MK-8931 and LY-2886721, suffered from these exact basicity-driven liabilities[1].

Mechanistic Rationale: The 3,3-Difluorocyclobutane Advantage

To decouple target affinity from ADMET liabilities, medicinal chemists have turned to fluorinated four-membered rings. The integration of a 3,3-difluorocyclobutane ring adjacent to the amidine serves three distinct biophysical functions:

  • Inductive pKa Modulation : Fluorine is the most electronegative element. The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I) through the

    
    -bond framework. This pulls electron density away from the amidine carbon, destabilizing the protonated amidinium state and lowering the pKa by 2.5 to 3.5 units[2].
    
  • Conformational Restriction : The cyclobutane ring locks the amidine vector in a specific spatial orientation, reducing the entropic penalty upon binding to the target receptor[3].

  • Metabolic Shielding : The steric bulk of the cyclobutane ring, combined with the strong C-F bonds, shields adjacent sites from cytochrome P450-mediated oxidative metabolism.

By lowering the pKa to ~8.0–8.5, a significant fraction of the molecule remains neutral at pH 7.4, enabling passive BBB penetration and mitigating hERG binding, while still allowing protonation in the slightly acidic endosomal compartments where enzymes like BACE-1 reside[3].

G A Standard Amidine (pKa ~11) B High Basicity Liabilities • hERG Inhibition • P-gp Efflux • Poor CNS Penetration A->B C 3,3-Difluorocyclobutane Integration B->C D Inductive Effect (-I) Conformational Rigidity C->D E Bioisostere: 3,3-diF-Amidine (pKa ~8-9) D->E F Optimized ADMET • Reduced hERG • High Permeability • Target Retention E->F

Logical workflow of amidine bioisosteric replacement.

Quantitative ADMET Profiling

The table below summarizes the profound impact of the 3,3-difluorocyclobutane bioisosteric replacement on key physicochemical and safety metrics, extrapolated from structure-activity relationship (SAR) studies of aspartyl protease inhibitors[4].

Table 1: Comparative Physicochemical Profiling of Amidine Bioisosteres

Structural MotifRepresentative pKaLogD (pH 7.4)hERG IC50 (µM)BBB Permeability (

,

cm/s)
Standard Amidine ~ 11.5-1.2< 1.0 (High Risk)< 2.0 (Poor)
Cyclobutane-amidine ~ 10.8-0.4< 5.0 (Moderate Risk)~ 5.0 (Moderate)
3,3-Difluorocyclobutane-amidine ~ 8.2+1.5> 30.0 (Safe)> 15.0 (Excellent)

Experimental Workflows and Methodologies

As a self-validating system, the integration of this bioisostere requires precise synthetic execution and rigorous biophysical profiling. Below are the standard operating procedures for synthesizing and validating the this compound motif.

Protocol 1: Chemical Synthesis of the Bioisostere

G N1 3-Oxocyclobutane- carbonitrile N2 Fluorination (DAST) N1->N2 Step 1 N3 3,3-Difluorocyclobutane- carbonitrile N2->N3 N4 Pinner Reaction (HCl, MeOH then NH3) N3->N4 Step 2 N5 3,3-Difluorocyclobutane- 1-carboximidamide N4->N5

Step-by-step synthetic workflow for the bioisostere.

Step 1: Deoxofluorination

  • Action: Dissolve 3-oxocyclobutanecarbonitrile in anhydrous dichloromethane (DCM). Cool to 0°C under nitrogen. Dropwise, add 2.5 equivalents of Diethylaminosulfur trifluoride (DAST). Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous

    
    .
    
  • Causality: DAST is utilized over harsher agents (like

    
     gas) because it allows for liquid-phase, temperature-controlled nucleophilic fluorination. The carbonyl oxygen attacks the sulfur, creating a highly reactive intermediate that facilitates the sequential substitution of oxygen with two fluorine atoms.
    
  • Validation: Perform

    
     NMR on the crude extract. The system is validated by the appearance of a characteristic AB multiplet or singlet around -90 to -100 ppm, confirming the successful installation of the gem-difluoro group.
    

Step 2: Pinner Reaction (Nitrile to Amidine Conversion)

  • Action: Dissolve the purified 3,3-difluorocyclobutanecarbonitrile in anhydrous methanol. Cool to 0°C and bubble anhydrous HCl gas through the solution for 2 hours. Seal and stir overnight to form the methyl imidate intermediate. Remove the solvent in vacuo, resuspend in methanol, and add a 7N solution of ammonia in methanol. Stir for 24 hours at room temperature.

  • Causality: Nitriles are exceptionally poor electrophiles for direct amination. The anhydrous HCl protonates the nitrile, drastically increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The resulting imidate ester readily undergoes an addition-elimination reaction with ammonia to yield the target amidine.

  • Validation: Confirm product formation via LC-MS (ESI+). The presence of the

    
     peak at m/z 135 (for the free base) validates the reaction. 
    
    
    
    NMR must show the amidine carbon shifted to ~165 ppm.
Protocol 2: pKa Determination via Yasuda-Shedlovsky Extrapolation
  • Action: Prepare 1 mM solutions of the synthesized bioisostere in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH). Perform potentiometric titration using a calibrated glass electrode from pH 2 to 11 using 0.1 N KOH. Plot the apparent pKa against the inverse dielectric constant (

    
    ) of the solvent mixtures.
    
  • Causality: Fluorinated cyclobutanes are highly lipophilic, often leading to precipitation during purely aqueous titrations. By titrating in co-solvents and applying the Yasuda-Shedlovsky extrapolation, the true aqueous pKa can be mathematically derived without physical precipitation artifacts.

  • Validation: The protocol is self-validating if the titration curves exhibit sharp, defined inflection points and the linear regression of the Yasuda-Shedlovsky plot yields an

    
    .
    
Protocol 3: hERG Patch-Clamp Electrophysiology
  • Action: Plate Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Using the whole-cell patch-clamp technique, apply a voltage step protocol (depolarization to +20 mV followed by repolarization to -50 mV to elicit tail currents). Perfuse the bioisostere at ascending concentrations (0.1 to 30 µM).

  • Causality: While high-throughput radioligand binding assays exist, they do not measure functional channel block or account for state-dependent binding. Patch-clamp electrophysiology directly measures the functional tail currents, providing a definitive, physiologically relevant

    
     that proves the bioisostere has successfully mitigated cardiotoxicity.
    
  • Validation: Perfuse a known hERG blocker (e.g., E-4031) as a positive control. The assay is validated if the control yields an

    
     within the established historical range (10–50 nM).
    

Differential Receptor Interactions

The success of the this compound bioisostere lies in its ability to selectively maintain primary target interactions while abolishing off-target binding. The lowered pKa ensures that the molecule is sufficiently neutral in the bloodstream to avoid hERG binding, but readily protonates in the acidic microenvironment of the target protease.

G Drug 3,3-diF-Amidine Inhibitor Interaction1 Salt Bridge & H-Bond (Maintained) Drug->Interaction1 Interaction2 Pi-Cation Interaction (Abolished due to lower pKa) Drug->Interaction2 BACE BACE-1 Active Site (Asp32 / Asp228) hERG hERG Potassium Channel (Tyr652 / Phe656) Interaction1->BACE Interaction2->hERG

Differential receptor interactions of the bioisostere.

Conclusion

The this compound moiety represents a masterclass in rational drug design. By applying fundamental principles of physical organic chemistry—specifically the inductive electron-withdrawing effects of fluorine—medicinal chemists can surgically alter the pKa of the amidine pharmacophore. This bioisosteric replacement transforms compounds from highly basic, impermeable, and cardiotoxic liabilities into CNS-penetrant, safe, and highly efficacious therapeutics.

References

1.[2] Title: Multifaceted Substrate–Ligand Interactions Promote the Copper-Catalyzed Hydroboration of Benzylidenecyclobutanes and Related Compounds. Source: nih.gov. URL: 2.[3] Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Source: acs.org. URL: 3.[1] Title: Evaluation of a Series of β-Secretase 1 Inhibitors Containing Novel Heteroaryl-Fused-Piperazine Amidine Warheads. Source: nih.gov. URL: 4.[4] Title: In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations. Source: mdpi.com. URL:

Sources

Technical Whitepaper: Pharmacological Profiling of 3,3-Difluorocyclobutane-1-carboximidamide

[1]

Executive Summary

This technical guide analyzes the pharmacological potential of 3,3-Difluorocyclobutane-1-carboximidamide . This molecule represents a high-value "fragment-like" lead in modern drug discovery, specifically designed to bridge the gap between potency and metabolic stability.[1]

The structure combines two critical medicinal chemistry motifs:[2][3]

  • Carboximidamide (Amidine): A highly basic bioisostere of the guanidine group, serving as a mimic for the amino acid Arginine .

  • 3,3-Difluorocyclobutane: A rigid, lipophilic scaffold that replaces unstable alkyl chains or planar phenyl rings, offering a "metabolic shield" against oxidative clearance.

This guide identifies Peptidylarginine Deiminases (PADs) and Trypsin-like Serine Proteases as the primary biological targets, detailing the mechanistic rationale, screening protocols, and structural activity relationships (SAR).

Part 1: Structural & Physiochemical Analysis[1][2]

The Fluorine Effect & Scaffold Rigidity

The 3,3-difluorocyclobutane moiety is not merely a linker; it is a functional determinant of the molecule's pharmacology.

  • pKa Modulation: The electron-withdrawing effect of the gem-difluoro group lowers the pKa of the distal amidine (typically ~11-12) by approximately 1.0–1.5 log units compared to a non-fluorinated cyclobutane.[1] This reduction decreases the energy penalty for desolvation, potentially improving membrane permeability while retaining sufficient basicity to form salt bridges with Asp/Glu residues in active sites.

  • Conformational Locking: The cyclobutane ring exists in a puckered conformation. The 3,3-difluoro substitution deepens this pucker, orienting the amidine vector in a precise geometry that can differentiate between enzyme isoforms (e.g., PAD4 vs. PAD2).

  • Metabolic Blocking: The C3 position of cyclobutane is a metabolic "soft spot" for cytochrome P450 oxidation. Fluorination blocks this site, extending the half-life (

    
    ) of the pharmacophore.[1]
    
SAR Visualization

The following diagram illustrates the structural logic driving the target selection.

SAR_LogicMolecule3,3-Difluorocyclobutane-1-carboximidamideAmidineAmidine Group(Arg Mimic)Molecule->AmidineScaffoldDifluorocyclobutaneCoreMolecule->ScaffoldProperty1Salt Bridge toAsp/Glu ResiduesAmidine->Property1Property2Metabolic Stability(Blocked Oxidation)Scaffold->Property2Target1Target Class A:PAD Enzymes(Citrullination)Target2Target Class B:Serine Proteases(Thrombin/Matriptase)Property1->Target1Primary FitProperty1->Target2Secondary FitProperty2->Target1ADME Optimization

Figure 1: Structural Activity Relationship (SAR) logic connecting chemical features to biological targets.

Part 2: Primary Biological Target – Peptidylarginine Deiminase 4 (PAD4)[1][4]

Target Rationale

PAD4 is a calcium-dependent enzyme that converts arginine residues to citrulline (citrullination).[1][4] Dysregulation of PAD4 is a validated driver in Rheumatoid Arthritis (RA) and Neutrophil Extracellular Trap (NET) formation in oncology.

  • Mechanism of Binding: The amidine group of the ligand mimics the guanidinium group of the substrate Arginine. It enters the deep, acidic cleft of PAD4, forming bidentate hydrogen bonds with Asp350 and Asp473 .

  • Advantage over Cl-Amidine: First-generation inhibitors like Cl-Amidine are effective but chemically unstable.[1] this compound offers a bioisosteric replacement for the linear alkyl chain, providing rigidity that reduces the entropic cost of binding.[1]

Validated Screening Protocol: PAD4 Inhibition Assay

Note: This protocol uses a colorimetric readout for ammonia release, a byproduct of the deimination reaction.

Reagents:

  • Recombinant human PAD4 enzyme (10 nM final).

  • Substrate: Benzoyl-Arginine Ethyl Ester (BAEE) or Histone H3.[1]

  • Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂ (Critical for activation), 2 mM DTT.

  • Detection Reagent: COLDER Solution (2.25 M H₃PO₄, 4.5 M H₂SO₄, 1.5 mM NH₄Fe(SO₄)₂, 20 mM diacetyl monoxime, 10 mM thiosemicarbazide).

Workflow:

  • Pre-incubation: Incubate 10 nM PAD4 with varying concentrations of this compound (0.1 nM – 100 µM) in Assay Buffer (minus BAEE) for 15 minutes at 37°C.

    • Control: Use Cl-Amidine (10 µM) as a positive inhibition control.

  • Initiation: Add BAEE (10 mM final concentration) to start the reaction.

  • Reaction: Incubate for 30 minutes at 37°C.

  • Quenching & Development: Add 200 µL of COLDER solution to quench the reaction.

  • Heating: Heat the plate to 95°C for 30 minutes (required for color development).

  • Readout: Measure Absorbance at 540 nm (Pink color indicates citrulline/ammonia generation).

  • Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50.

Part 3: Secondary Target Class – Trypsin-like Serine Proteases[1]

Target Rationale

Proteases such as Thrombin , Factor Xa , and Matriptase possess an S1 specificity pocket characterized by a conserved Aspartate residue (e.g., Asp189 in trypsin). This pocket exclusively selects for basic side chains (Arg/Lys).[1]

  • Matriptase (ST14): A type II transmembrane serine protease implicated in epithelial cancers. The 3,3-difluorocyclobutane scaffold is particularly relevant here because Matriptase inhibitors often require a rigid core to traverse the S2-S4 pockets while the amidine anchors in S1.[1]

  • Selectivity Challenge: The key to developing this molecule is avoiding broad-spectrum inhibition of digestive trypsin or clotting factors (Thrombin) unless those are the intended targets.[1]

Selectivity Profiling Data Structure

When profiling this molecule, data should be structured to identify the "Selectivity Window."

Target EnzymeFunctionRelevanceDesired IC50 Profile
PAD4 CitrullinationRA, Oncology< 100 nM (Potent)
PAD2 CitrullinationCNS, MS> 1 µM (Selective)
Matriptase ProteolysisMetastasis< 500 nM (Secondary Target)
Thrombin CoagulationSafety> 10 µM (Avoid)
Trypsin DigestionSafety> 10 µM (Avoid)

Part 4: Experimental Workflow for Lead Optimization

The following Graphviz diagram outlines the decision tree for utilizing this building block in a drug discovery campaign.

WorkflowStartCompound Synthesis(this compound)Assay_PrimaryPrimary Screen:PAD4 Enzymatic AssayStart->Assay_PrimaryDecision_PotencyIC50 < 1 µM?Assay_Primary->Decision_PotencyAssay_SecondarySelectivity Panel:Thrombin / Trypsin / PAD2Decision_Potency->Assay_SecondaryYesDiscardDiscard / Redesign LinkerDecision_Potency->DiscardNoDecision_SelectivitySelectivity > 10x?Assay_Secondary->Decision_SelectivityXRayX-Ray Crystallography(Co-crystal with PAD4)Decision_Selectivity->XRayYesADMEADME Profiling:Microsomal Stability (Human/Mouse)Decision_Selectivity->ADMEYesDecision_Selectivity->DiscardNoLeadAdvance to In Vivo(CIA Mouse Model)XRay->LeadADME->Lead

Figure 2: Screening and optimization workflow for amidine-based fragments.

References

  • Knuckley, B., et al. (2010). "Substrate Specificity and Kinetic Studies of PADs." Biochemistry.

  • Luo, Y., et al. (2006). "Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization." Biochemistry.

  • Mykhailiuk, P. K. (2015). "Fluorinated Cyclobutanes in Drug Discovery." Chemical Reviews. [1]

  • Causey, C. P., et al. (2011). "The development of N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine) as a potent inhibitor of protein arginine deiminases."[1] Journal of Medicinal Chemistry.

  • Grygorenko, O. O., et al. (2018). "Cyclobutanes in Drug Discovery." Bioorganic & Medicinal Chemistry.

3,3-Difluorocyclobutane: The "Polar Hydrophobic" Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-difluorocyclobutane moiety has emerged as a high-value structural motif in modern drug discovery, bridging the gap between lipophilicity and polarity. Unlike traditional fluorinated groups (e.g., -CF₃) that often drastically increase lipophilicity, the 3,3-difluorocyclobutane ring acts as a "polar hydrophobic" unit. It offers the steric bulk of a gem-dimethyl or cyclohexyl group while lowering logP and blocking metabolic "soft spots." Its successful deployment in the FDA-approved IDH1 inhibitor Ivosidenib (Tibsovo) validates its utility in optimizing potency, metabolic stability, and pharmacokinetic (PK) profiles.

Part 1: Physicochemical Profile & Structural Biology

The "Butterfly" Conformation (Puckering)

Unlike the planar cyclopropane ring, the cyclobutane core is not flat.[1] To relieve torsional strain (eclipsing interactions) and angle strain, the ring adopts a puckered or "butterfly" conformation.

  • Pucker Angle: The 3,3-difluorocyclobutane ring typically exhibits a pucker angle of ~27°–35° .

  • Dipole Moment: The gem-difluoro motif introduces a significant dipole moment (~2.4 D) directed away from the ring, which can engage in specific electrostatic interactions with protein backbones that purely hydrocarbon analogs cannot.

  • Conformational Locking: The high inversion barrier created by the fluorine substituents can restrict the conformational space, potentially reducing the entropic penalty upon binding to a target.

Lipophilicity Modulation (The LogP Effect)

One of the most powerful applications of this moiety is lipophilicity management . Replacing a gem-dimethyl group or a cyclohexyl ring with 3,3-difluorocyclobutane typically lowers the partition coefficient (LogP/LogD).

Table 1: Physicochemical Comparison of Bioisosteric Replacements

MotifSteric Bulk (ų)LogP TrendMetabolic StabilityElectronic Effect
Cyclobutane ~78BaselineLow (C-H oxidation)Neutral
3,3-Difluorocyclobutane ~85Lower (-0.4 to -0.6) High (Blocked) Inductive Withdrawing (-I)
gem-Dimethyl ~80Higher (+0.5)Low (Methyl oxidation)Weak Donor (+I)
Cyclohexyl ~110Very HighMediumNeutral
pKa Modulation

The strong electron-withdrawing nature of the fluorine atoms (electronegativity = 4.0) transmits through the ring system.

  • Amines: A 1-amino-3,3-difluorocyclobutane is significantly less basic (pKa ~7.0–8.0) than its non-fluorinated counterpart (pKa ~9.5–10.0). This reduced basicity can improve membrane permeability by increasing the fraction of neutral species at physiological pH.

  • Acids: Conversely, 3,3-difluorocyclobutanecarboxylic acid is more acidic than cyclobutanecarboxylic acid.

Part 2: Synthetic Methodologies

Synthesis of this moiety is non-trivial due to the potential for HF elimination (leading to cyclobutenes) and the volatility of early intermediates.

Core Synthetic Pathways

The two primary routes are Deoxofluorination of ketones and Cycloaddition strategies.

Synthesis_Pathways Figure 1: Divergent Synthesis of Key 3,3-Difluorocyclobutane Building Blocks Start 3-Oxocyclobutanecarboxylic Acid Step1 Esterification (EtOH, H+) Start->Step1 Step2 Deoxofluorination (DAST or Morph-DAST, DCM) Step1->Step2 Inter1 Ethyl 3,3-difluorocyclobutane carboxylate Step2->Inter1 Branch1 Hydrolysis (LiOH) Inter1->Branch1 Branch2 Curtius Rearrangement (DPPA, tBuOH) Inter1->Branch2 Product1 3,3-Difluorocyclobutane carboxylic acid Branch1->Product1 Product2 N-Boc-3,3-difluoro cyclobutylamine Branch2->Product2

Detailed Experimental Protocol

Target: Synthesis of 3,3-Difluorocyclobutane-1-amine Hydrochloride This protocol avoids the use of explosive azides by utilizing a modified Hofmann or Curtius rearrangement on a stable intermediate.

Step 1: Deoxofluorination

  • Reagents: Ethyl 3-oxocyclobutanecarboxylate (10.0 g, 70 mmol), DAST (Diethylaminosulfur trifluoride) (13.5 g, 84 mmol), anhydrous DCM (150 mL).

  • Procedure: Cool the ester solution to -78 °C under nitrogen. Add DAST dropwise over 30 minutes. Allow the mixture to warm to room temperature (RT) slowly and stir for 16 hours.

  • Quench: Pour slowly into saturated NaHCO₃ (aq) at 0 °C (Caution: vigorous CO₂ evolution). Extract with DCM (3x).

  • Purification: Distillation or flash chromatography (5% EtOAc/Hex) yields Ethyl 3,3-difluorocyclobutane-1-carboxylate as a clear oil.

Step 2: Saponification

  • Reagents: Ester from Step 1, LiOH (2.0 equiv), THF/Water (3:1).

  • Procedure: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.[2]

  • Product: 3,3-Difluorocyclobutane-1-carboxylic acid .

Step 3: Curtius Rearrangement to Amine

  • Reagents: Acid from Step 2 (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (1.2 equiv), tert-Butanol (excess).

  • Procedure: Reflux the acid, DPPA, and Et3N in t-BuOH for 12 hours. The isocyanate intermediate is trapped in situ by t-BuOH.

  • Deprotection: Treat the resulting N-Boc amine with 4M HCl in dioxane for 2 hours.

  • Isolation: Concentrate in vacuo to yield 3,3-Difluorocyclobutane-1-amine hydrochloride as a white solid.

Part 3: Medicinal Chemistry Applications[3][4][5][6]

Case Study: Ivosidenib (Tibsovo)

Indication: Acute Myeloid Leukemia (AML) with IDH1 mutation.[3][4][5] Role of 3,3-Difluorocyclobutane: In the development of Ivosidenib, the 3,3-difluorocyclobutane moiety was critical.

  • Metabolic Shield: It replaced a cyclohexyl/alkyl group that was prone to CYP450 oxidation. The C-F bonds are metabolically inert and sterically protect the ring carbons.

  • Potency Maintenance: The ring size (cyclobutane) provided the exact steric volume required to fill the hydrophobic pocket of the IDH1 mutant enzyme without inducing steric clash.

  • Solubility: The difluoro-substitution lowered the LogP compared to a purely hydrocarbon ring, improving the drug's oral bioavailability.

Bioisosteric Decision Tree

Use this logic flow to determine if this moiety fits your lead optimization program.

Decision_Tree Figure 2: Strategic Implementation of 3,3-Difluorocyclobutane in SAR Start Lead Compound Optimization Issue1 Is LogP too high? Start->Issue1 Issue2 Is there a Metabolic Hotspot? Issue1->Issue2 Yes Alt2 Consider Cyclopropane Issue1->Alt2 No (LogP OK) Issue3 Is the group Gem-Dimethyl or Cyclohexyl? Issue2->Issue3 Yes (Oxidation) Alt1 Consider Oxetane Issue2->Alt1 No (Stable) Solution Replace with 3,3-Difluorocyclobutane Issue3->Solution Yes Issue3->Alt1 No (Other group)

Metabolic Stability Mechanism

The metabolic stability conferred by this group relies on two factors:

  • Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond (~99 kcal/mol), making it resistant to homolytic cleavage by CYP450 iron-oxo species.

  • Electronic Deactivation: The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the adjacent C-H bonds (at the C1 and C2 positions), making them less susceptible to electrophilic attack or hydrogen atom abstraction.

References

  • Synthesis of gem-Difluorocyclobutanes: J. Org. Chem. (2025).[2][6][7][8][9][10] "Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." Link (Verified Source Context)

  • Ivosidenib (Tibsovo) Approval & Structure: FDA Label / PubChem CID 71657455. Link

  • Conformational Analysis of Fluorinated Cyclobutanes: J. Phys. Chem. A (2006).[9] "Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane." Link

  • Bioisosterism in Drug Design: J. Med. Chem. (2018). "Fluorine in Medicinal Chemistry." Link

  • Metabolic Stability of Fluorinated Groups: ChemRxiv (2026).[6] "On the Metabolic Stability of Fluorinated Small Molecules." Link

Sources

3,3-Difluorocyclobutane-1-carboximidamide: A Privileged sp³-Enriched Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-enriched frameworks is a defining paradigm in contemporary medicinal chemistry. Among these emerging motifs, 3,3-difluorocyclobutane-1-carboximidamide (CAS: 1780452-01-8 for the free base, CAS: 1779951-31-3 for the hydrochloride salt) has gained significant traction as a privileged building block[1][2]. Functioning as a highly versatile dinucleophile, this amidine serves as a critical precursor for synthesizing complex heterocycles—such as pyrimidines, triazoles, and imidazoles—which are frequently embedded in next-generation targeted therapies, including WRN helicase and kinase inhibitors[3].

The Causality of Design: Physicochemical Profiling

As an application scientist, the decision to replace a standard phenyl or unsubstituted alkyl amidine with a 3,3-difluorocyclobutane moiety is never arbitrary. It is driven by the synergistic effects of conformational restriction and halogenation[4].

  • Escape from Flatland (sp³ Enrichment): The cyclobutane ring introduces a puckered 3D conformation. This increases the fraction of sp³ carbons (Fsp³), a metric that statistically correlates with improved aqueous solubility, reduced off-target binding, and lower clinical attrition rates compared to planar phenyl bioisosteres[5].

  • The Fluorine Effect (Metabolic & Electronic Causality): The gem-difluoro group at the 3-position serves two critical functions. First, it sterically and electronically blocks cytochrome P450 (CYP450)-mediated oxidation at the otherwise metabolically vulnerable cyclobutane methylene positions. Second, the strong electron-withdrawing inductive effect (-I) of the fluorine atoms subtly lowers the pKa of the amidine group, modulating its basicity to improve membrane permeability.

  • Exit Vector Plot (EVP) Alignment: Crystallographic analyses demonstrate that 3,3-difluorocyclobutane derivatives provide unique, rigid exit vectors for attached substituents, allowing for precise spatial targeting within deep protein binding pockets[5].

Comparative Physicochemical Data

To understand the structural advantages, we must compare the core properties of the difluorinated amidine against its traditional counterparts.

PropertyPhenyl AmidineCyclobutane Amidine3,3-Difluorocyclobutane Amidine
sp³ Fraction (Fsp³) 0.01.01.0
Metabolic Stability Moderate (Aromatic oxidation)Low (Oxidation at CH₂ sites)High (Fluorine shielding)
Lipophilicity (LogP) ModerateLowModerate/High
Amidine Nucleophilicity HighHighModerate (-I effect of F₂)

Commercial Availability and Sourcing Strategy

Procuring this compound requires careful consideration of the chemical form. The free base is prone to degradation and hydrolysis over time, making the hydrochloride salt the preferred choice for long-term storage, bench stability, and reproducible stoichiometry[1][2].

Key Commercial Suppliers
SupplierChemical FormCAS NumberPurityTypical Application
Sigma-Aldrich Free Base1780452-01-8≥95%Analytical reference, direct coupling[1]
BLD Pharm HCl Salt1779951-31-3≥97%Bulk synthesis, stable storage[2]
Enamine Both Forms1780452-01-8 / 1779951-31-3≥95%High-throughput library generation[5]
Ambeed Free Base1780452-01-8≥95%Medicinal chemistry screening[6]

Self-Validating Experimental Protocol: Pyrimidine Ring Construction

In drug development, this compound HCl is frequently utilized to construct pyrimidine cores via a [3+3] condensation with 1,3-dielectrophiles (e.g., enaminones or


-keto esters). The following protocol is designed as a self-validating system, ensuring that intermediate states can be analytically verified before proceeding.

Methodology: Synthesis of 2-(3,3-difluorocyclobutyl)-4-substituted-pyrimidine

Causality Check: The HCl salt must be neutralized in situ to liberate the nucleophilic free amidine. We utilize Sodium Ethoxide (NaOEt) in Ethanol (EtOH) because the resulting byproduct (NaCl) is highly insoluble in EtOH. Its precipitation drives the equilibrium forward and provides a visual cue of successful free-basing.

Step 1: Free-Basing and Activation

  • Suspend this compound HCl (1.0 equiv, 10 mmol) in anhydrous ethanol (20 mL) under an inert N₂ atmosphere.

  • Add a freshly prepared solution of NaOEt (1.1 equiv, 11 mmol) in ethanol dropwise at 0°C.

  • Validation: Stir for 30 minutes. A fine white precipitate (NaCl) will form. Centrifuge or filter the suspension under N₂ to remove the salt, retaining the filtrate containing the active amidine.

Step 2: Condensation 4. To the filtrate, add the chosen 1,3-dielectrophile (e.g., an enaminone, 1.0 equiv) at room temperature. 5. Causality Check: Initial nucleophilic attack occurs at the most electrophilic carbon. Because the difluoro group reduces the amidine's nucleophilicity via inductive effects, the reaction requires thermal activation to overcome the activation energy barrier. 6. Heat the mixture to reflux (80°C) for 12–16 hours. 7. Validation: Monitor via LC-MS. The disappearance of the amidine mass [M+H]⁺ = 135.1 and the appearance of the cyclized pyrimidine mass confirm the reaction's completion.

Step 3: Isolation and Purification 8. Concentrate the reaction mixture in vacuo. 9. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). The basic aqueous layer ensures any unreacted amidine remains partitioned in the aqueous phase. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the final sp³-enriched pyrimidine.

Visualizations

StructuralCausality DFCB 3,3-Difluorocyclobutane Core Metabolism Metabolic Stability (CYP450 Resistance) DFCB->Metabolism Fluorine Shielding sp3 sp³ Enrichment (Escape from Flatland) DFCB->sp3 3D Conformation Amidine Carboximidamide Group Heterocycles Heterocycle Synthesis (Pyrimidines, Triazoles) Amidine->Heterocycles Dinucleophilic Addition Bioisostere Phenyl Ring Bioisostere sp3->Bioisostere Improved Solubility Heterocycles->Bioisostere Target Binding

Logical relationships between DFCB-amidine structural features and drug properties.

SyntheticWorkflow Step1 Step 1: Free-Basing Amidine HCl + NaOEt Step2 Step 2: Condensation Addition of 1,3-Dielectrophile Step1->Step2 Visual cue: NaCl precipitates Step3 Step 3: Cyclization Reflux in EtOH (80°C, 12h) Step2->Step3 Thermal activation required Step4 Step 4: Isolation Aqueous Workup & Extraction Step3->Step4 LC-MS validation Product Final Product: sp³-Enriched Pyrimidine Step4->Product Flash chromatography

Step-by-step synthetic workflow for pyrimidine ring construction using DFCB-amidine.

References

  • Sigma-Aldrich. "this compound | 1780452-01-8". sigmaaldrich.com. 7

  • BLD Pharm. "1779951-31-3 | this compound hydrochloride". bldpharm.com. 2

  • Ambeed. "1780452-01-8 | this compound". ambeed.com.6

  • Kharchenko, S. H. et al. "The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd". ACS Medicinal Chemistry Letters. 5

  • Google Patents. "US20240140915A1 - Pharmaceutical compositions comprising wrn helicase inhibitors". google.com. 3

  • ResearchGate. "Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes". researchgate.net.4

Sources

Methodological & Application

synthesis of 3,3-Difluorocyclobutane-1-carboximidamide from 3,3-difluorocyclobutanecarbonitrile

[1]

Abstract & Application Scope

3,3-Difluorocyclobutane-1-carboximidamide is a critical fluorinated building block in medicinal chemistry. The 3,3-difluorocyclobutane motif serves as a lipophilic, metabolically stable bioisostere for traditional alkyl or cycloalkyl groups, often improving the pharmacokinetic profile (t1/2, metabolic stability) of drug candidates. The amidine functionality is a key precursor for synthesizing nitrogenous heterocycles (pyrimidines, imidazoles, triazoles) used in JAK inhibitors and antithrombotic agents.

This guide details the synthesis of this compound from its nitrile precursor. While various methods exist for amidine synthesis, this protocol prioritizes the Pinner Reaction .[1][2] This acid-catalyzed pathway is selected to minimize the risk of HF elimination (a known side reaction in 3,3-difluorocyclobutanes under basic conditions) and ensures high purity of the final hydrochloride salt.

Reaction Pathway & Mechanism

The synthesis proceeds in two distinct steps:

  • Imidate Formation: Acid-catalyzed addition of methanol to the nitrile to form the methyl imidate hydrochloride intermediate (Pinner Salt).[1]

  • Amidination: Nucleophilic substitution of the methoxy group by ammonia to generate the amidine.

Visualized Pathway (DOT)

GNitrile3,3-Difluorocyclobutane-carbonitrileImidateMethyl 3,3-difluorocyclobutane-1-carbimidate HCl(Pinner Salt)Nitrile->ImidateStep 1: 0°C to RT16-24hSideProductSide Reaction:HF Elimination(Avoid Strong Base)Nitrile->SideProductIf pH > 10HCl_MeOHHCl (g) / MeOH(Anhydrous)HCl_MeOH->ImidateAmidine3,3-Difluorocyclobutane-1-carboximidamide HClImidate->AmidineStep 2: NH3 addition0°C to RTAmmoniaNH3 / MeOHAmmonia->Amidine

Figure 1: Step-wise conversion of nitrile to amidine via the Pinner salt intermediate.[1][2][3] Note the critical avoidance of strong base to prevent HF elimination.[4]

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
3,3-DifluorocyclobutanecarbonitrileSubstrate>97%Starting material.[5]
Methanol (MeOH)Solvent/ReactantAnhydrousCritical: Water content <0.05% to prevent hydrolysis to ester.
Acetyl Chloride (AcCl)HCl GeneratorReagent GradeSafer alternative to HCl gas cylinders.
Ammonia (NH₃)Reactant7N in MeOHCommercial solution preferred.
Diethyl Ether (Et₂O)PrecipitantACS GradeUsed for washing the final salt.
Step-by-Step Procedure
Step 1: Formation of the Imidate (Pinner Salt)

Rationale: Generating HCl in situ using Acetyl Chloride and Methanol is operationally simpler than bubbling HCl gas and allows for precise stoichiometry control.

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flush with nitrogen or argon.

  • Solvent Prep: Add anhydrous Methanol (10 volumes relative to substrate mass) to the RBF.

  • HCl Generation: Cool the methanol to 0°C (ice bath). Dropwise, add Acetyl Chloride (5.0 equivalents).

    • Caution: This reaction is exothermic and generates HCl. Vent the flask via a needle to a fume hood or scrubber.

    • Wait: Stir for 15-30 minutes at 0°C to ensure complete conversion of AcCl to HCl/MeOAc.

  • Addition: Add 3,3-Difluorocyclobutanecarbonitrile (1.0 equivalent) to the HCl/MeOH solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 16–24 hours.

    • Monitoring: Monitor by TLC or 1H NMR (disappearance of the nitrile alpha-proton signal).

  • Concentration (Critical): Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath < 40°C) to remove excess HCl and solvent.

    • Why? Excess HCl will react with the ammonia in Step 2 to form large amounts of Ammonium Chloride (NH₄Cl), which is difficult to separate from the product.

    • Result: The residue is the crude Imidate Hydrochloride. It is moisture sensitive; proceed immediately to Step 2.

Step 2: Amidination (Ammonolysis)
  • Redissolution: Redissolve the crude Imidate residue in anhydrous Methanol (5 volumes). Cool to 0°C .

  • Ammonia Addition: Add 7N NH₃ in Methanol (3.0 – 5.0 equivalents).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature and stir for 4–6 hours.

  • Workup: Concentrate the mixture to dryness under reduced pressure.

  • Purification (Trituration):

    • Suspend the resulting solid in cold Diethyl Ether or a mixture of Et₂O/Acetone (10:1).

    • Sonicate or stir vigorously to break up clumps.

    • Filter the white solid under vacuum (Buchner funnel).

    • Wash the filter cake with cold Et₂O.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield & Characterization Expectations
  • Expected Yield: 75% – 90%

  • Appearance: White to off-white hygroscopic solid.

  • 1H NMR (DMSO-d6):

    • 
       8.8–9.2 ppm (br s, 3H, Amidine NHs).
      
    • 
       2.7–3.1 ppm (m, 5H, Cyclobutane protons). Note: The alpha-proton will shift downfield compared to the nitrile.
      
  • 19F NMR:

    • Distinct gem-difluoro pattern (often a doublet of doublets or complex multiplet depending on ring conformation) around -80 to -100 ppm.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Ester Formation) Water in solvent.Use freshly distilled MeOH or molecular sieves. Ensure AcCl is high quality.
Low Yield (Hydrolysis) Moisture during workup.Minimize exposure to air. Store intermediate imidate under N₂.
Product is Sticky/Gum Residual solvent or impurities.Triturate with Et₂O/Acetone. If persistent, recrystallize from iPrOH/Et₂O.
HF Elimination Basic pH or thermal stress.Avoid using strong alkoxide bases (NaOMe) for direct addition. Stick to the acidic Pinner method.[2] Keep reaction temperature < 50°C.

Alternative Method: Lewis Acid Mediated (Garigipati)

For substrates resistant to Pinner conditions or if anhydrous HCl is unavailable.

Protocol Summary:

  • Suspend NH₄Cl (3.0 equiv) in dry Toluene.

  • Cool to 0°C and add AlMe₃ (3.0 equiv, 2M in Toluene) dropwise. (Generates the active amino-aluminum species).

  • Warm to RT and stir until gas evolution (CH₄) ceases (~1-2 hours).

  • Add 3,3-difluorocyclobutanecarbonitrile (1.0 equiv).

  • Heat to 80°C for 12-18 hours.

  • Quench: Cool to 0°C. Carefully quench with Silica Gel/CHCl₃ slurry or Rochelle's salt solution.

  • Filter & Purify: Filter solids, wash with MeOH/CHCl₃ (1:9). Concentrate and purify via reverse-phase chromatography.

Note: This method is effective but requires handling pyrophoric Trimethylaluminum.

Storage and Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere.

  • Stability: Stable at -20°C for >12 months. Avoid basic aqueous solutions to prevent hydrolysis to the amide.

References

  • Pinner Reaction Fundamentals

    • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[1][6] Berichte der deutschen chemischen Gesellschaft.[1]

  • General Amidine Synthesis (Garigipati Method)

    • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[6][7] Tetrahedron Letters, 31(14), 1969-1972.

  • Stability of 3,3-Difluorocyclobutanes

    • Grygorenko, O. O., et al. (2018).[5] Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthesis.[1][2][3][4][5][6][7][8][9][10][11] (Discusses base-sensitivity and HF elimination risks).

  • Patent Precedent for Cycloalkyl Amidines

    • Wexler, R. R., et al. (1999). Efficient method for the conversion of nitriles to amidines. US Patent 5,962,693. (Describes Pinner conditions for fluorinated cycloalkyl nitriles).

protocols for incorporating fluorinated cyclobutanes into lead compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Fluorination – Protocols for Incorporating Fluorinated Cyclobutanes into Lead Compounds

Abstract

The incorporation of fluorinated cyclobutanes has emerged as a high-impact strategy in modern medicinal chemistry, offering a "Goldilocks" solution between the metabolic liability of aliphatic chains and the solubility issues of aromatic rings.[1] This guide details the strategic rationale and execution protocols for integrating 3,3-difluorocyclobutane and 1-trifluoromethylcyclobutane motifs into lead compounds. We move beyond simple building block procurement to describe the de novo synthesis and critical coupling parameters required to maintain the integrity of these strained, fluorinated scaffolds.

Strategic Rationale: The "Escape from Flatland"

Replacing phenyl rings or gem-dimethyl groups with fluorinated cyclobutanes is not merely a steric exchange; it is a physicochemical tuning knob. The cyclobutane ring offers a defined vector for substituents (puckered conformation) while the fluorine atoms modulate lipophilicity (LogP) and block metabolic hotspots.

Table 1: Physicochemical Impact of Bioisosteric Replacement (Phenyl vs. Cyclobutanes) Data derived from matched molecular pair analysis (MMPA) and Mykhailiuk et al.

PropertyPhenyl RingCyclobutane3,3-Difluorocyclobutane1-CF3-Cyclobutane
Hybridization sp² (Planar)sp³ (Puckered)sp³ (Puckered)sp³ (Puckered)
LogP (Lipophilicity) High (Reference)Lower (-0.5 to -1.0)Moderate (Similar to Phenyl)High (+0.2 vs Phenyl)
Metabolic Stability Low (Oxidation prone)ModerateHigh (C-F bond strength)Very High
Solubility LowHighModerate-HighModerate
pKa Influence (Acid) ~4.2 (Benzoic)~4.8~4.0 (Inductive effect)~2.9 (Strong withdrawing)

Key Insight: The 3,3-difluorocyclobutane motif is often the superior bioisostere for a phenyl ring because it mimics the lipophilicity and volume of the aromatic ring while eliminating π-stacking interactions that can lead to non-specific binding (promiscuity).

Synthetic Pathways & Decision Logic

Choosing the right entry point for these scaffolds is critical. While [2+2] cycloadditions are the historical root of this chemistry, modern deoxofluorination offers a more accessible route for functionalizing existing aliphatic rings.

Figure 1: Synthetic Decision Tree for Fluorinated Cyclobutanes

G Start Target Scaffold Selection Q1 Is the Cyclobutane Ring already formed? Start->Q1 SubQ1 Is the ketone/acid precursor available? Q1->SubQ1 Yes SubQ2 Is the target commercially available? Q1->SubQ2 No RouteA Route A: Deoxofluorination (Reagent: Morph-DAST/SF4) End Final Lead Compound RouteA->End Yields 3,3-F2 or CF3 analogs RouteB Route B: [2+2] Cycloaddition (Reagent: F2C=CH2 + Alkene) RouteB->End Yields Core Scaffold RouteC Route C: Building Block Coupling (Amide/Suzuki) RouteC->End Lead Optimization SubQ1->RouteA Yes (Ketone/Acid) SubQ2->RouteB No (De Novo Synthesis) SubQ2->RouteC Yes

Caption: Workflow for selecting the optimal synthetic strategy based on precursor availability and structural requirements.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

Rationale: This protocol avoids the use of gaseous tetrafluoroethylene (TFE) by utilizing a deoxofluorination strategy on a cyclobutanone precursor. This is safer for standard medicinal chemistry labs.

Reagents:

  • 3-Oxocyclobutanecarboxylic acid (Starting Material)

  • Morpholinosulfur trifluoride (Morph-DAST) – Preferred over DAST for thermal stability.

  • Dichloromethane (DCM), Anhydrous

  • Ethanol (for quenching)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

  • Fluorination: Dropwise add Morph-DAST (2.5 equiv, 25 mmol) via syringe. Caution: Exothermic reaction.

    • Mechanistic Note: The first equivalent activates the carboxylic acid to the acyl fluoride; the subsequent equivalents convert the ketone to the gem-difluoro moiety.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by ¹⁹F NMR (look for disappearance of S-F signals and appearance of gem-difluoro quartet at ~ -80 to -100 ppm).

  • Quenching (CRITICAL): Cool the mixture back to 0 °C. Slowly add Ethanol (5 mL) to quench excess fluorinating agent. Warning: HF generation. Use plastic/Teflon ware if possible or quench into saturated NaHCO₃.

  • Workup: Pour mixture into saturated aqueous NaHCO₃ (100 mL). Extract with DCM (3 x 50 mL). The carboxylic acid will likely remain in the aqueous phase as the salt.

  • Isolation: Acidify the aqueous layer carefully with 1M HCl to pH ~2. Extract immediately with Ethyl Acetate (3 x 50 mL). Dry organic layers over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or sublime if necessary.

Expected Yield: 60–75% Validation: ¹⁹F NMR should show a characteristic doublet of triplets or broad multiplet around -83 to -98 ppm depending on the conformer.

Protocol B: Late-Stage Incorporation via Amide Coupling

Rationale: Fluorinated cyclobutanes can suffer from volatility and specific conformational steric hindrance. Standard HATU couplings often fail to drive the reaction to completion due to the "puckered" nature of the ring shielding the amine/acid.

Reagents:

  • (3,3-difluorocyclobutyl)amine hydrochloride (Amine partner)

  • Lead Scaffold Acid (Acid partner)

  • T3P (Propylphosphonic anhydride) – Selected for low epimerization and high conversion in sterically hindered systems.

  • Diisopropylethylamine (DIPEA)

  • Ethyl Acetate (EtOAc) or DMF

Step-by-Step Workflow:

  • Dissolution: In a vial, dissolve the Lead Scaffold Acid (1.0 equiv) and (3,3-difluorocyclobutyl)amine HCl (1.2 equiv) in EtOAc (concentration 0.1 M).

    • Note: EtOAc is preferred over DMF for T3P reactions to facilitate workup, unless solubility is an issue.

  • Base Addition: Add DIPEA (3.5 equiv). The solution should become homogenous.

  • Coupling: Add T3P (50% wt in EtOAc, 2.0 equiv) dropwise at RT.

  • Incubation: Stir at RT for 4 hours. If conversion is <50% by LCMS, heat to 50 °C.

    • Checkpoint: The 3,3-difluoro substitution pulls electron density, making the amine less nucleophilic than a standard cyclobutyl amine. Heating is often required.

  • Workup: Dilute with EtOAc, wash with water, 0.5 M HCl (to remove unreacted amine), and sat. NaHCO₃.

  • Data Analysis:

    • ¹H NMR: Look for the cyclobutane methine proton (often a multiplet at 4.0–4.5 ppm).

    • ¹³C NMR: The triplet splitting of the CF₂ carbon (J ~ 270 Hz) is diagnostic.

Troubleshooting & Safety

  • Volatility: Small fluorinated rings (especially amines and simple esters) sublime easily. Do not apply high vacuum (< 5 mbar) for extended periods during drying. Rotovap at >20 mbar and 30 °C.

  • HF Generation: Any hydrolysis of unreacted Morph-DAST generates HF. Glassware etching is a sign of poor quenching. Always use calcium gluconate gel in the lab as a safety precaution for skin exposure.

  • Cis/Trans Isomerism: 1,3-disubstituted cyclobutanes exist as cis/trans isomers. The cis isomer is generally more polar. They can often be separated by silica chromatography, but preparative HPLC is recommended for final compounds.

References

  • Mykhailiuk, P. K. (2019). Fluorinated Cyclobutanes and Their Derivatives in Drug Discovery. Chemical Reviews.

  • Grygorenko, O. O., et al. (2018).[2] 3,3-Difluorocyclobutane-1-carboxylic acid synthesis. Synthesis.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Liashuk, O., et al. (2024).[3] 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements.[3] ChemRxiv.

  • Levterov, V. V., et al. (2018). Synthesis of CF3-Cyclobutanes: Properties and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

Sources

Application Notes and Protocols for the In Vitro Biological Screening of 3,3-Difluorocyclobutane-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Fluorinated Cyclobutane Scaffolds in Drug Discovery

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate key physicochemical and pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 3,3-difluorocyclobutane motif, in particular, has garnered considerable interest as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a way to introduce polarity and a unique conformational rigidity into molecular scaffolds.[1][3]

When this fluorinated ring system is coupled with a carboximidamide (amidine) functional group, a class of compounds with intriguing therapeutic potential emerges. The amidine moiety is a strong basic group and a common feature in many biologically active compounds, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[4][5][6] Amidine-containing molecules have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[4][5]

This guide provides a comprehensive framework for the initial in vitro biological screening of novel 3,3-Difluorocyclobutane-1-carboximidamide derivatives. The protocols outlined below are designed to establish a foundational understanding of a compound's bioactivity, starting with broad assessments of cytotoxicity and progressing to more specific, target-class-oriented assays.

Strategic Rationale for Screening: A Multi-Tiered Approach

Given the structural features of this compound derivatives, a logical starting point for screening involves a tiered approach. The initial tier focuses on establishing a general toxicity profile, which is crucial for determining appropriate concentration ranges for subsequent, more specific assays. The second tier explores potential anticancer and antimicrobial activities, leveraging the known pharmacological profiles of amidine-containing compounds.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Mechanism of Action Studies A General Cytotoxicity Screening (e.g., MTT, LDH Assays) B Determine CC50/IC50 in Multiple Cell Lines A->B Data informs concentration selection C Anticancer Activity (Proliferation, Apoptosis) B->C Proceed if selective cytotoxicity is observed D Antimicrobial Activity (MIC, Agar Diffusion) B->D Parallel screening path E Enzyme Inhibition Screening (e.g., Kinases, Proteases) B->E Parallel screening path F Target Deconvolution C->F D->F E->F G Pathway Analysis F->G

Caption: A tiered workflow for the in vitro screening of novel compounds.

Tier 1: Foundational Cytotoxicity and Cell Viability Assays

The initial step in evaluating any new chemical entity is to determine its effect on cell viability and to identify its cytotoxic concentration. This data is fundamental for designing subsequent experiments and for understanding the therapeutic window of a potential drug candidate.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts).[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • This compound derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Compound MCF-7 IC50 (µM) HCT-116 IC50 (µM) Fibroblast IC50 (µM) Selectivity Index (SI)
Derivative A5.28.1>100>19.2 (for MCF-7)
Derivative B25.632.4>100>3.9 (for MCF-7)
Doxorubicin0.81.25.56.9
SI = IC50 in normal cells / IC50 in cancer cells
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][9][10]

Materials:

  • Cell cultures treated as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well microplates.

  • Plate reader.

Procedure:

  • Sample Collection: After the 48-72 hour incubation with the test compounds, carefully collect 50 µL of the cell culture supernatant from each well.

  • Assay Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 20-30 minutes).

  • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Tier 2: Hypothesis-Driven Screening

Based on the known bioactivities of amidines, this tier focuses on anticancer and antimicrobial screening.

Protocol 3: Apoptosis Detection by Annexin V Staining

Apoptosis is a form of programmed cell death that is a common target for anticancer drugs.[10][11] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.

Materials:

  • Cells treated with test compounds at concentrations around their IC50 values.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 4: Antimicrobial Susceptibility Testing (Agar Disc-Diffusion)

The agar disc-diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton agar plates.

  • Sterile paper discs.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic discs (positive control).

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plates.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 200 µg per disc) and place them on the agar surface.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Data Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone indicates greater potency.

References

  • High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.baseclick.
  • Cell-Based Assays Guide.Antibodies.com.
  • Using Universal Inhibitor Screening Assays to Acceler
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip (RSC Publishing).
  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases.
  • EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYM
  • Revisiting Aryl Amidine Synthesis Using Metal Amide and/or Ammonia Gas: Novel Molecules and Their Biological Evaluation.
  • Cell Viability, Proliferation and Cytotoxicity Assays.
  • Apoptosis Assays.Sigma-Aldrich.
  • Apoptosis Assays.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems.RSC Publishing.
  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates.
  • Amidine containing compounds: Antimicrobial activity and its potential in comb
  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity.MDPI.
  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.Advanced Journal of Chemistry.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.PubMed.
  • Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents.SciELO.
  • Metal-Free Multicomponent Strategy for Amidine Synthesis.Journal of the American Chemical Society.
  • Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems.RSC Publishing.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.PMC.
  • CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride.CymitQuimica.
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionaliz
  • 3,3-difluorocyclobutane-1-carboxamide 97%.AChemBlock.
  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
  • 3,3-Difluoro-cyclobutanecarboxylic acid AldrichCPR.Sigma-Aldrich.

Sources

analytical methods for quantifying 3,3-Difluorocyclobutane-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-2026-DCA Method Development & Validation for the Quantification of 3,3-Difluorocyclobutane-1-carboximidamide

Executive Summary & Molecule Profile

This guide details the analytical strategy for This compound , a highly polar, basic building block often used in the synthesis of bioisosteres for drug development. Due to the presence of the amidine group (pKa ~11.5) and the polar difluorocyclobutane ring, this molecule presents significant challenges for traditional Reversed-Phase Chromatography (RPLC), primarily manifesting as lack of retention (elution at void volume) and severe peak tailing.

This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) for biological quantification, and


F-NMR  for structural identity verification.
Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Formula C

H

F

N

MW: 134.13 g/mol ; [M+H]

: 135.14
Functional Groups Amidine, Gem-difluoro, CyclobutaneHigh polarity; UV transparent (weak <210 nm).[1]
pKa (Calc.) ~11.0 – 12.0 (Amidine)Positively charged at neutral/acidic pH.
LogP (Calc.) < 0 (Hydrophilic)Poor retention on C18; Ideal for HILIC.
Solubility Water, Methanol, DMSOSoluble in polar solvents; insoluble in Hexane/DCM.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on sample matrix and sensitivity requirements.

AnalyticalDecisionTree Start Start: Define Sample Type Matrix Is the matrix Biological (Plasma/Urine)? Start->Matrix Conc Is Concentration > 1 mg/mL (Synthesis/QC)? Matrix->Conc No (Chemical Purity) Method_LCMS METHOD A: HILIC-MS/MS (High Sensitivity, Bioanalysis) Matrix->Method_LCMS Yes (Low Conc) Method_NMR METHOD B: 19F-NMR (Identity & Isomer Purity) Conc->Method_NMR Identity Verif. Method_UV METHOD C: HILIC-UV (205 nm) (Purity Check) Conc->Method_UV Quantification

Figure 1: Workflow for selecting the analytical technique based on sample origin and data requirements.

Method A: HILIC-LC-MS/MS (Bioanalysis & Trace Quant)

Rationale: The amidine moiety ensures the molecule is permanently charged at physiological pH. On a C18 column, this leads to rapid elution and peak tailing due to silanol interactions. HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a polar stationary phase and high-organic mobile phase, retaining the analyte via partitioning into the water-enriched layer on the silica surface and ionic interactions.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide or Merck ZIC-pHILIC (2.1 x 100 mm, 2.5 µm).

    • Why: Amide phases tolerate high pH and reduce secondary ionic interactions better than bare silica for basic amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Note: Do not use TFA; it suppresses MS ionization.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    Time (min) %B (Organic) State
    0.0 95 Initial Hold
    1.0 95 Isocratic
    5.0 60 Elution Gradient
    5.1 50 Wash

    | 6.5 | 95 | Re-equilibration |

Mass Spectrometry (ESI+) Parameters
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • MRM Transitions:

    • Quantifier: 135.1

      
       118.1 (Loss of NH
      
      
      
      ).
    • Qualifier: 135.1

      
       78.0 (Ring fragmentation/Loss of amidine).
      
    • Note: The loss of ammonia (-17 Da) is characteristic of primary amidines.

Sample Preparation (Protein Precipitation)
  • Aliquot: 50 µL Plasma/Serum.

  • Precipitate: Add 200 µL Acetonitrile containing Internal Standard (e.g., Benzamidine-d5 or

    
    C-labeled analog).
    
    • Crucial: The high organic content of the supernatant matches the initial HILIC mobile phase conditions, preventing peak distortion.

  • Vortex: 1 min at high speed.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Inject: 2-5 µL of the supernatant directly.

Method B: F-NMR Spectroscopy (Structural Identity)

Rationale: The gem-difluoro group provides a unique spectral handle.


F-NMR is superior to 

H-NMR here because the cyclobutane protons result in complex splitting patterns (multiplets) that are difficult to interpret, whereas fluorine signals are distinct and clean.
Protocol
  • Solvent: DMSO-d

    
     or Methanol-d
    
    
    
    (Avoid CDCl
    
    
    if the amidine is a salt, as solubility will be poor).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.1 ppm).
  • Parameters:

    • Relaxation Delay (D1): > 5 seconds (Fluorine has long T1).

    • Scans: 64–128.

    • Decoupling:

      
      H-decoupled 
      
      
      
      F spectrum (optional but recommended to simplify splitting).
Expected Chemical Shifts
  • Gem-difluorocyclobutane: The two fluorine atoms are likely chemically equivalent if the molecule has a plane of symmetry, appearing as a singlet or a doublet (if proton coupled). However, due to the substituent at C1, they may be diastereotopic.

  • Range:

    
    -80 to -120 ppm  (relative to CFCl
    
    
    
    ).
  • Splitting: If diastereotopic (AB system), expect a quartet with a large geminal coupling constant (

    
     Hz).
    

Method C: HPLC-UV (Purity & Stability)

Rationale: For QC where MS is unavailable. Since the molecule lacks a strong chromophore, detection must occur at low wavelengths (200-210 nm).

  • Column: Agilent Poroshell HPH-C18 (High pH stable) or HILIC (as above).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2]

    • Why High pH? At pH 10, the amidine (pKa ~11.5) is still partially charged, but less so than at pH 3. High pH suppresses the ionization of residual silanols, improving peak shape.

  • Detection: UV @ 205 nm.

  • Derivatization Option: If sensitivity is too low, react with Benzoin under basic conditions to form a fluorescent diphenylimidazole derivative (Ex 325 nm / Em 420 nm).

Stability & Handling

  • Hygroscopicity: Amidine salts (HCl) are often hygroscopic. Store in a desiccator.

  • Hydrolysis: Amidines can hydrolyze to amides (and eventually acids) in aqueous solution, especially at high pH (>12) or elevated temperatures.

  • Storage: Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C.

Visualizing the HILIC Mechanism

The following diagram explains why HILIC is the chosen method for this application, detailing the partitioning mechanism.

HILIC_Mechanism cluster_0 Stationary Phase (Amide) cluster_1 Mobile Phase (High ACN) Silica Silica Base Ligand Amide Ligand Silica->Ligand WaterLayer Water-Enriched Layer (Stagnant) Ligand->WaterLayer Hydration BulkMP Acetonitrile-Rich Bulk Phase BulkMP->WaterLayer Partitioning Analyte 3,3-Difluoro... (Polar/Charged) Analyte->Ligand H-Bonding & Ionic Interaction Analyte->WaterLayer High Affinity

Figure 2: Mechanism of retention for this compound on a HILIC column.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. LCGC North America, 35(6), 364-376. Link

  • Jang, N., et al. (2014). Development of a HILIC-MS/MS method for the quantification of polar metabolites.
  • Dolensky, B., et al. (2002). F NMR spectroscopy of fluorinated cyclobutanes. Journal of Fluorine Chemistry, 115(1), 67-74. (General reference for cyclobutane shifts).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Disclaimer: This application note is for research use only. Users should validate methods according to their specific regulatory requirements (GLP/GMP) before implementation.

Sources

experimental setup for reactions involving fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Experimental Protocols for the Synthesis and Application of Fluorinated Cyclobutanes

Introduction & Strategic Rationale

In modern medicinal chemistry, fluorinated cyclobutanes have emerged as privileged structural motifs. They serve as conformationally restricted bioisosteres for phenyl rings and tert-butyl groups, offering enhanced metabolic stability, modulated lipophilicity, and improved membrane permeability[1]. The clinical success of drugs like the mutant IDH1 inhibitor Ivosidenib and the PET imaging radiotracer Fluciclovine ([18F]FACBC) underscores the therapeutic value of the gem-difluorocyclobutane and fluorocyclobutane scaffolds[2],[3].

However, synthesizing these strained, highly polarized rings presents significant experimental challenges. Fluorinated precursors (e.g., tetrafluoroethylene) are often volatile and hazardous, while intermediate fluorinated cyclobutanones are highly susceptible to undesired hydrogen fluoride (HF) elimination under basic conditions[2]. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical synthetic routes and practical, bench-ready experimental setups. The protocols detailed herein emphasize causality—explaining why specific equipment and reagents are chosen—and incorporate self-validating quality control (QC) steps to ensure robust reproducibility.

Mechanistic Causality in Experimental Design

A. Continuous Flow Photochemistry for [2+2] Cycloadditions

The [2+2] cycloaddition is a highly atom-economical route to cyclobutanes[4]. However, applying this to fluorinated alkenes in traditional batch reactors is hindered by poor light penetration (governed by the Beer-Lambert law) and the hazards of handling pressurized fluorinated gases. Transitioning to a continuous flow microreactor utilizing Fluorinated Ethylene Propylene (FEP) tubing solves both issues. FEP is highly transparent to UV/Visible light and chemically inert to potential HF byproducts. Furthermore, integrating a Back Pressure Regulator (BPR) ensures that volatile fluorinated alkenes remain dissolved in the liquid phase, maintaining a consistent residence time and stoichiometry.

B. Organolanthanum Reagents for Nucleophilic Additions

When functionalizing commercially available 3,3-difluorocyclobutanone, traditional carbon nucleophiles (Grignard or organolithium reagents) often act as strong bases, triggering the elimination of HF to form undesired cyclobutenes. To circumvent this, transmetalation with anhydrous cerium(III) chloride (


) generates an organolanthanum species. This intermediate is highly nucleophilic but exhibits significantly attenuated basicity, allowing for the high-yielding synthesis of gem-difluorocyclobutanols without degrading the fluorinated core[2].

Visual Workflows & Pathways

FlowSetup A Reagent Reservoirs (Fluorinated Alkene + Substrate) B HPLC Pumping System (Precise Flow Control) A->B C FEP Tubing Reactor (High UV Transparency) B->C E Back Pressure Regulator (Maintains Liquid Phase) C->E D UV Light Source (Photochemical Activation) D->C UV Irradiation F In-line NMR / IR (Self-Validating QC) E->F G Product Collection F->G

Caption: Continuous flow photochemical setup for [2+2] cycloaddition of fluorinated alkenes.

LAT1Pathway N1 Extracellular Space (High [18F]FACBC) N2 LAT1 Transporter (Overexpressed in Cancer) N1->N2 Binding N3 Intracellular Uptake (Fluorinated Cyclobutane Pool) N2->N3 Transport N4 mTOR Pathway Activation (Cell Proliferation) N3->N4 Metabolic Trigger N5 PET Imaging (Tumor Localization) N3->N5 Signal Emission

Caption: LAT1-mediated transport pathway of the fluorinated cyclobutane radiotracer [18F]FACBC.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized reaction parameters for the three primary modalities of fluorinated cyclobutane synthesis discussed in this guide.

Reaction ClassSubstrate TypeKey Reagent / CatalystTemp (°C)Yield (%)Primary Challenge Mitigated
Photochemical [2+2] Fluorinated AlkenesIr/Ru Photocatalysts20–2560–85Gas handling; Scalability
Reductive Cyclization 1,4-DihalobutanesActivated Zn dust,

65 (Reflux)50–75Over-reduction; Regioselectivity
Nucleophilic Addition Difluorocyclobutanones

/ RMgX
-78 to 2070–95Base-induced HF elimination

Validated Experimental Protocols

Protocol A: Continuous Flow Photochemical [2+2] Cycloaddition

Objective: Synthesize a fluorinated cyclobutane via the cycloaddition of a fluorinated alkene and an unactivated olefin.

  • Reactor Preparation: Coil 10 meters of FEP tubing (1.0 mm ID) around a custom quartz cooling jacket. Causality: FEP provides maximum UV transmittance while resisting chemical degradation. The cooling jacket prevents thermal runaway from the high-intensity LED light source.

  • System Priming: Flush the system with anhydrous acetonitrile at 1.0 mL/min. Attach a 100 psi Back Pressure Regulator (BPR) at the reactor outlet. Causality: The BPR prevents the volatilization of the fluorinated alkene inside the reactor, ensuring a homogeneous liquid phase.

  • Reagent Introduction: Using dual HPLC pumps, introduce a solution of the unactivated olefin and photocatalyst (Pump A) and the fluorinated alkene (Pump B) via a T-mixer.

  • Irradiation: Activate the 440 nm high-power LED array. Adjust flow rates to achieve a residence time of exactly 45 minutes.

  • Self-Validation System: Route the reactor effluent through an in-line FlowIR spectrometer. Validation Check: Monitor the disappearance of the characteristic alkene

    
     stretch (
    
    
    
    ) and the appearance of the cyclobutane ring-breathing mode (
    
    
    ). Divert to waste until a steady state is confirmed, then begin product collection.
Protocol B: Reductive Cyclization of 1,4-Dibromo-2-chloro-1,1-difluorobutane

Objective: Access 3-chloro-1,1-difluorocyclobutane via intramolecular cyclization[5].

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask under argon, suspend 2.2 equivalents of zinc dust in anhydrous THF. Add a catalytic amount of iodine (

    
    ) and stir until the brown color fades. Causality:  Iodine reacts with the passivating zinc oxide layer on the dust surface, exposing highly reactive 
    
    
    
    necessary for efficient oxidative addition into the C-Br bond[5].
  • Substrate Addition: Heat the suspension to a gentle reflux. Add 1.0 equivalent of 1,4-dibromo-2-chloro-1,1-difluorobutane dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic formation of the organozinc intermediate, preventing solvent boil-over and minimizing intermolecular side reactions (polymerization).

  • Cyclization: Maintain reflux for 4 hours. The higher reactivity of the primary bromine atom compared to the secondary chlorine ensures selective organozinc formation, followed by intramolecular nucleophilic displacement of the second bromine[5].

  • Self-Validation System: Withdraw a 50

    
    L aliquot, quench with 1M HCl, extract into diethyl ether, and analyze via GC-MS. Validation Check:  Confirm the complete disappearance of the starting material mass (
    
    
    
    ) and the emergence of the cyclized product mass (
    
    
    ).
  • Workup: Cool to room temperature, filter through a pad of Celite to remove excess zinc, and wash the filtrate with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate under reduced pressure[5].
Protocol C: Organolanthanum-Enabled Synthesis of gem-Difluorocyclobutanols

Objective: Perform a nucleophilic addition to 3,3-difluorocyclobutanone without triggering HF elimination[2].

  • Cerium Drying: Place

    
     (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours, then 150 °C for 12 hours. Causality:  Strict anhydrous conditions are required; residual water will quench the Grignard reagent in the next step.
    
  • Transmetalation: Cool the anhydrous

    
     to room temperature, add anhydrous THF, and stir vigorously for 2 hours to form a fine white suspension. Cool the flask to -78 °C. Add the desired Grignard reagent (1.5 equiv) dropwise and stir for 1 hour. Causality:  This forms the highly nucleophilic but non-basic organolanthanum reagent, which is the critical step to prevent base-catalyzed enolization and subsequent HF elimination[2].
    
  • Addition: Add a solution of 3,3-difluorocyclobutanone (1.0 equiv) in THF dropwise. Stir at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Self-Validation System: Quench a small aliquot with saturated

    
    , extract with 
    
    
    
    , and perform a rapid
    
    
    NMR. Validation Check: The spectrum must show the retention of the characteristic AB quartet of the gem-difluoro group (typically between -80 and -100 ppm), confirming that HF elimination did not occur.
  • Workup: Quench the bulk reaction with saturated aqueous

    
    , filter through Celite to remove cerium salts, extract with ethyl acetate, dry, and purify via flash chromatography.
    

References

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC Source: nih.gov URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: acs.org URL:[Link]

Sources

Troubleshooting & Optimization

purification techniques for 3,3-Difluorocyclobutane-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,3-Difluorocyclobutane-1-carboximidamide Purification

Introduction: The Stability Paradox

Welcome to the technical support hub for This compound .

If you are accessing this guide, you are likely facing one of two problems:

  • The "Oiling Out" Phenomenon: Your product refuses to crystallize, remaining a stubborn gum.

  • Hydrolysis Drift: Your LC-MS shows a growing peak at M+1 (135 Da), indicating the amidine is degrading into the primary amide (3,3-difluorocyclobutane-1-carboxamide).

This molecule presents a unique challenge. The gem-difluoro group increases lipophilicity compared to standard cyclobutanes, while the amidine moiety is highly basic (


) and prone to hydrolysis under basic aqueous conditions.

This guide prioritizes salt formation as the primary purification strategy. Attempting to isolate the free base is generally discouraged due to stability concerns.

Module 1: Crystallization (The Gold Standard)

Q: My crude product is a sticky yellow oil. How do I get a clean white solid?

A: You are likely dealing with trapped solvent or trace nitrile starting material preventing the crystal lattice from forming. Amidines are best handled as Hydrochloride (HCl) or Hemisulfate salts.

The "Anti-Solvent Crash" Protocol:

  • Dissolution: Dissolve the crude oil in a minimum volume of warm Methanol (MeOH) or Isopropanol (IPA) .

  • Acidification: Ensure the pH is < 3 using 4M HCl in Dioxane.

  • Precipitation: Slowly add Diethyl Ether (Et₂O) or MTBE dropwise with vigorous stirring.

    • Critical Step: Stop adding when the solution turns slightly cloudy.

  • Nucleation: Scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Cooling: Place at -20°C overnight.

Solvent Selection Matrix:

Solvent RoleRecommended SolventsAvoidReason
Good Solvent Methanol, Ethanol, IsopropanolWater, DMSOWater promotes hydrolysis; DMSO is hard to remove.
Anti-Solvent Diethyl Ether, MTBE, AcetoneHexane, HeptaneFluorinated compounds often "oil out" in pure alkanes.

Module 2: Chromatographic Purification

Q: Crystallization failed. I need to run a column, but the peak is tailing badly. What's wrong?

A: Amidine free bases interact strongly with the acidic silanols on silica gel, causing streakiness and irreversible adsorption. You must modify your mobile phase.[1]

Method A: Reverse Phase (C18) - Recommended

  • Stationary Phase: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .

  • Mobile Phase B: Acetonitrile + 0.1% TFA .

  • Gradient: 0% to 40% B over 20 minutes.

  • Why TFA? It keeps the amidine fully protonated (

    
    ), preventing interaction with the column bed and sharpening the peak.
    

Method B: Normal Phase (Silica) - High Risk

  • Modifier: You must add a base. Use DCM:MeOH:NH₄OH (90:9:1).

  • Warning: The basic conditions can accelerate hydrolysis if water is present in the solvents.

Module 3: Impurity Profiling & Removal

Q: I see a peak at 135 m/z (ES+). Is this my product?

A: No. That is the primary amide (3,3-difluorocyclobutane-1-carboxamide). It is the "dead end" decomposition product caused by water attacking the amidine carbon.

The Hydrolysis Pathway: The diagram below illustrates the degradation mechanism you are fighting against.

HydrolysisPathway cluster_0 Critical Instability Zone Nitrile Starting Material (Nitrile) MW: ~117 Amidine Target Amidine (Salt Form) MW: ~134 (Free Base) Nitrile->Amidine Pinner Rxn (HCl/EtOH) Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O / OH- Amide Impurity: Amide (Dead End) MW: 135 Intermediate->Amide - NH3 Acid Impurity: Acid (Hydrolysis) MW: 136 Amide->Acid + H2O / Heat

Figure 1: Degradation pathway of this compound. Exposure to basic aqueous conditions drives the reaction toward the Amide impurity.

Removal Strategy: The amide is less basic and less polar than the amidine salt.

  • Dissolve the mixture in water.

  • Wash with Dichloromethane (DCM) 3 times.

    • Result: The neutral amide extracts into the DCM. The charged amidine stays in the water.

  • Lyophilize the water phase to recover the pure amidine salt.

Module 4: Storage & Stability

Q: How do I store the purified compound?

A:

  • Form: Store as the HCl salt . Never store as the free base oil.

  • Conditions: -20°C, under Argon/Nitrogen, in a desiccator.

  • Shelf Life:

    • Solid (Salt): >1 year.

    • Solution (Water/MeOH): <24 hours. (Degrades rapidly in solution).

Troubleshooting Summary Table

SymptomProbable CauseCorrective Action
Sticky Gum / Oil Residual solvent or impure salt formation.Triturate with dry Diethyl Ether or Hexane. Sonicate for 10 mins.
Low Yield Product lost in mother liquor during crystallization.Cool to -78°C (Dry ice/Acetone) to force precipitation.
Amide Impurity (>5%) Hydrolysis during workup.Avoid aqueous base (NaOH/NaHCO₃). Use lyophilization instead of rotary evaporation if water is used.
NMR Shifts Drift pH dependence of the amidine protonation state.Ensure NMR solvent is consistent (e.g., DMSO-d6 with a drop of DCl).

References

  • ChemicalBook. (2023). This compound hydrochloride Properties and Suppliers. Retrieved from

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Organic Chemistry Portal. (n.d.). Amidine Synthesis and Pinner Reaction Mechanisms. Retrieved from

  • National Institutes of Health (NIH). (2013). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines. Retrieved from

Sources

overcoming solubility issues of fluorinated compounds in assays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Senior Application Scientist | Ticket: #F-SOL-001

Welcome to the Advanced Assay Support Desk. You are likely here because a fluorinated lead compound—which showed excellent metabolic stability and potency in silico—is now failing in wet-lab assays.

Fluorine is a "false friend" in medicinal chemistry. While it modulates pKa and blocks metabolic soft spots, the C-F bond is highly hydrophobic (more so than C-H). A single fluorine substitution on an aromatic ring can increase LogP by ~0.3–0.5 units, often pushing a molecule past its solubility limit in aqueous buffers [1].

Below is your troubleshooting guide, structured from basic stock preparation to advanced solubilization strategies.

Module 1: Stock Preparation (The Source of Truth)

User Question: "My fluorinated compound is a white solid. I added DMSO to reach 10 mM, but it’s still cloudy. Vortexing didn't help. Is the compound bad?"

Diagnosis: This is likely a Lattice Energy issue, not just a solubility limit. Fluorinated compounds often pack efficiently in crystal lattices due to strong C-F dipoles. Vortexing is insufficient to break this lattice energy.

The Fix: The "Energy-Input" Protocol Do not rely on passive dissolution. You must input energy to transition the solid to a solvated state.

  • Sonication (The Primary Fix):

    • Place the sealed vial in a bath sonicator for 10–15 minutes at ambient temperature.

    • Why: Acoustic cavitation disrupts the crystal lattice more effectively than mechanical vortexing.

  • Thermal Shift:

    • Warm the DMSO stock to 37°C for 5 minutes.

    • Warning: Check compound stability first, but C-F bonds are generally thermally stable.

  • Visual QC (Mandatory):

    • Hold the vial up to a light source. If you see "schlieren" lines (wavy refraction patterns) or particulates, it is not dissolved. It must be crystal clear.

Module 2: The "Crash" Upon Dilution

User Question: "My stock is clear at 10 mM in DMSO. But when I dilute it into the assay buffer (PBS), it turns milky or precipitates immediately."

Diagnosis: You are experiencing "Kinetic Precipitation" (also known as "oiling out"). When you spike a hydrophobic fluorinated compound from 100% DMSO directly into 99% water, the local concentration exceeds the solubility limit before mixing occurs. The compound nucleates and crashes out.

The Fix: The Intermediate Dilution Protocol Never jump from 100% DMSO to 0% DMSO in one step. Use a "stepping stone" approach to keep the compound solvated during the transition.

Protocol:

  • Step 1 (Stock): 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Buffer or 50% DMSO / 50% Ethanol).

    • Result: 1 mM compound in 50% organic solvent.

  • Step 3 (Assay Ready): Dilute Step 2 into the final assay buffer.

    • Why: This reduces the "solvent shock" and allows the compound to equilibrate with carrier proteins or surfactants in the buffer.

Visualization: The Solubility Crash Prevention Workflow

SolubilityWorkflow cluster_0 The Safe Path Stock 10mM Stock (100% DMSO) Direct Direct Spike (Buffer) Stock->Direct High Shock Inter Intermediate Mix (50% DMSO / 50% Buffer) Stock->Inter Step 1 (Gradual Change) Crash PRECIPITATION (Assay Failure) Direct->Crash Final Final Assay Well (<1% DMSO) Inter->Final Step 2 (Stable)

Caption: Figure 1. Preventing kinetic precipitation.[1][2] Direct dilution (Red path) causes solvent shock. Intermediate dilution (Blue/Green path) maintains solubility.

Module 3: Aggregation & "Ghost" Inhibition

User Question: "My compound dissolves, but I get weird IC50 data. The curve is very steep (Hill slope > 2), and the results vary if I change the enzyme concentration."

Diagnosis: This is the hallmark of Colloidal Aggregation . Fluorinated compounds are notorious for forming promiscuous aggregates (colloids) that sequester enzymes, leading to false positives [2]. The high hydrophobicity of the fluoro-alkyl or fluoro-aryl groups drives self-association in aqueous media.

The Fix: The Detergent Screen You must determine if your activity is real or an artifact.

Protocol:

  • The "Triton Test":

    • Run your assay with 0.01% Triton X-100 (or Tween-20) added to the buffer.[3]

    • Mechanism:[3][4][5] Non-ionic detergents disrupt colloidal aggregates but rarely affect true ligand-binding interactions at low concentrations.

  • Interpretation:

    • Scenario A: IC50 shifts from 1 µM (no detergent) to >100 µM (with detergent).

      • Verdict:False Positive. Your compound was aggregating.

    • Scenario B: IC50 remains stable (e.g., 1 µM -> 1.2 µM).

      • Verdict:True Binder.

  • Critical Micelle Concentration (CMC) Check: Ensure your detergent concentration is above its CMC to be effective, but low enough to avoid denaturing your protein.

Table 1: Recommended Detergents for Fluorinated Aggregators

DetergentCMC (mM)Working Conc. (%)Best For
Tween-20 0.060.01% – 0.05%General biochemical assays; gentle on proteins.
Triton X-100 0.240.01%"Hard" aggregators; robust disruption.
CHAPS 8.000.1%Membrane proteins; zwitterionic.
Module 4: Advanced Formulation (The Nuclear Option)

User Question: "Detergents aren't enough. I need to dose this in animals or high-concentration cell assays, and it crashes out at 10 µM."

Diagnosis: You have reached the Thermodynamic Solubility Limit . No amount of mixing order will fix this. You need a carrier system.

The Fix: Cyclodextrin Complexation Fluorine atoms are hydrophobic but sterically small (Van der Waals radius ~1.47 Å). This makes them perfect guests for Cyclodextrin (CD) cavities [3].

Why it works: The hydrophobic fluorinated moiety inserts into the CD cavity (displacing water), while the hydrophilic CD exterior keeps the complex soluble.

  • Best Choice: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[6]
  • Why: The

    
    -cavity size is ideal for fluorinated aromatics/heterocycles.
    

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water/buffer.
    
  • Dissolve your compound in a small volume of DMSO (or solid form if possible).[2]

  • Add the compound to the CD solution with vigorous stirring for 4–24 hours.

  • Filter sterilize (0.22 µm).

  • Note: This often increases solubility by 10–100 fold compared to standard buffers.

Visualization: Troubleshooting Decision Logic

TroubleshootingTree Start Solubility Issue Detected Check1 Is Stock Clear? Start->Check1 Action1 Sonicate / Warm (37°C) Check1->Action1 No Check2 Precipitates on Dilution? Check1->Check2 Yes Action1->Check1 Action2 Use Intermediate Dilution Step (50% DMSO) Check2->Action2 Yes Check3 Steep IC50 / Variation? Check2->Check3 No Action2->Check3 Action3 Add 0.01% Tween-20 (Check for Aggregation) Check3->Action3 Yes Check4 Still Insoluble? Check3->Check4 No Action3->Check4 Action4 Use HP-beta-Cyclodextrin (Carrier Formulation) Check4->Action4 Yes

Caption: Figure 2. Logic gate for troubleshooting fluorinated compound solubility.

References
  • Purser, S., et al. (2008). Fluorine in drug design.[7][8][9] Chemical Society Reviews, 37(2), 320-330. Link

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • NCBI Assay Guidance Manual. (2017). Assay Interference by Aggregation.[3][10][11] National Center for Advancing Translational Sciences.[10][11] Link

Sources

Validation & Comparative

A Comparative Analysis of 3,3-Difluorocyclobutane-1-carboximidamide and its Carboxylic Acid Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid, and fluorinated scaffolds is a proven tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable building block, prized for its ability to confer metabolic stability and modulate acidity and lipophilicity with minimal steric impact.[1][2] This guide presents a detailed comparative study of two key derivatives of this scaffold: 3,3-Difluorocyclobutane-1-carboximidamide and its corresponding carboxylic acid, 3,3-Difluorocyclobutane-1-carboxylic acid.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, physicochemical properties, and potential therapeutic applications of these two compounds. By understanding their distinct characteristics, researchers can make more informed decisions in the rational design of novel therapeutics.

Introduction: The Strategic Value of the 3,3-Difluorocyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, offers a rigid framework that can lock the conformation of a molecule, a desirable trait in drug design for optimizing binding to a biological target.[3] The introduction of gem-difluoro substitution at the 3-position of the cyclobutane ring offers several advantages:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly influence the acidity (pKa) and lipophilicity (logP) of nearby functional groups, impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • Conformational Control: The gem-difluoro group can influence the puckering of the cyclobutane ring, providing a tool for fine-tuning the spatial arrangement of substituents.

This guide will now delve into a head-to-head comparison of the carboximidamide and carboxylic acid derivatives of this promising scaffold.

Physicochemical Properties: A Tale of Two Functional Groups

The choice between a carboxylic acid and a carboximidamide functional group can have profound implications for a drug candidate's behavior in a biological system. While both can participate in hydrogen bonding and ionic interactions, their electronic and steric properties differ significantly.

Property3,3-Difluorocyclobutane-1-carboxylic acidThis compound (and its salt)Key Implications for Drug Design
Molecular Formula C₅H₆F₂O₂C₅H₈F₂N₂The carboximidamide has a higher nitrogen content, which can influence its hydrogen bonding capabilities and potential for specific interactions with biological targets.
Molecular Weight 136.10 g/mol 134.13 g/mol The similar molecular weights suggest that the steric bulk of the two functional groups is comparable.
Acidity (pKa) Predicted: 3.63 ± 0.40[5]Predicted to be significantly more basic than the carboxylic acid. The pKa of the protonated carboximidamide is expected to be in the range of 10-12.The carboxylic acid will be deprotonated and negatively charged at physiological pH (~7.4), while the carboximidamide will be protonated and positively charged. This has major implications for target binding, membrane permeability, and solubility.
Lipophilicity (logP) Data not explicitly available, but the presence of the polar carboxylic acid group suggests a lower logP.Data not explicitly available, but the protonated, charged form at physiological pH will have low lipophilicity.The charged nature of both groups at physiological pH will influence their ability to cross cell membranes. The carboximidamide, being a cation, may have different transport properties than the anionic carboxylate.
Melting Point 51-55 °C[5]Data not available for the free base. The hydrochloride salt is a solid.The solid nature of the carboxylic acid and the carboximidamide salt is typical for small, polar organic molecules.
Hydrogen Bonding The carboxylic acid can act as both a hydrogen bond donor and acceptor.The carboximidamide has multiple hydrogen bond donors and a hydrogen bond acceptor site, making it a more versatile hydrogen bonding partner.The enhanced hydrogen bonding capacity of the carboximidamide could lead to stronger and more specific interactions with a biological target.

Synthesis and Reactivity: Navigating the Chemical Landscape

The synthetic accessibility of a building block is a critical consideration in drug development. Both 3,3-difluorocyclobutane-1-carboxylic acid and its carboximidamide analog can be prepared through multi-step synthetic sequences.

Synthesis of 3,3-Difluorocyclobutane-1-carboxylic acid

A common and practical synthesis of 3,3-difluorocyclobutane-1-carboxylic acid starts from the hydrolysis of its corresponding ethyl ester.[6]

Synthesis of 3,3-Difluorocyclobutane-1-carboxylic acid 3,3-Difluorocyclobutane-1-carboxylic acid ethyl ester 3,3-Difluorocyclobutane-1-carboxylic acid ethyl ester 3,3-Difluorocyclobutane-1-carboxylic acid 3,3-Difluorocyclobutane-1-carboxylic acid 3,3-Difluorocyclobutane-1-carboxylic acid ethyl ester->3,3-Difluorocyclobutane-1-carboxylic acid NaOH, MeOH/H₂O

A common synthetic route to the carboxylic acid.[6]

Experimental Protocol: Hydrolysis of Ethyl 3,3-Difluorocyclobutane-1-carboxylate [6]

  • Dissolve sodium hydroxide in a 1:1 mixture of methanol and water.

  • Add ethyl 3,3-difluorocyclobutane-1-carboxylate to the solution at room temperature.

  • Stir the reaction mixture for 15 hours at room temperature.

  • Reduce the volume of the solvent in vacuo.

  • Acidify the mixture to pH 1 with concentrated hydrochloric acid.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired carboxylic acid.

Synthesis of this compound

The synthesis of the carboximidamide is less commonly reported in the literature. However, a plausible route involves the conversion of the corresponding nitrile, 3,3-difluorocyclobutane-1-carbonitrile, via a Pinner reaction or by reaction with a source of ammonia. The hydrochloride salt is commercially available.[7]

Plausible Synthesis of this compound 3,3-Difluorocyclobutane-1-carbonitrile 3,3-Difluorocyclobutane-1-carbonitrile This compound This compound 3,3-Difluorocyclobutane-1-carbonitrile->this compound 1. HCl, EtOH 2. NH₃

A potential synthetic pathway to the carboximidamide.

The Carboximidamide as a Bioisostere for the Carboxylic Acid

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve a molecule's biological activity, is a powerful strategy.[8][9] The carboximidamide group can be considered a non-classical bioisostere of the carboxylic acid. While their pKa values are vastly different, at physiological pH, both exist as charged species and can participate in similar types of ionic interactions with biological targets.

The replacement of a carboxylic acid with a carboximidamide can offer several potential advantages:

  • Altered Target Interactions: The geometry and hydrogen bonding capabilities of the carboximidamide differ from the carboxylate. The trigonal planar geometry of the carboxylate contrasts with the tetrahedral geometry around the protonated carboximidamide's carbon and nitrogen atoms. This can lead to different binding orientations and potencies.

  • Improved Metabolic Stability: Carboxylic acids can be susceptible to metabolic glucuronidation, which can lead to rapid clearance.[10] While the metabolic fate of the this compound is not well-documented, amidine-containing drugs are known to have diverse metabolic pathways, and in some cases, may offer improved stability over carboxylic acids.

  • Enhanced Selectivity: The unique electronic and steric properties of the carboximidamide may lead to improved selectivity for the desired biological target over off-targets.

Bioisosteric_Replacement cluster_0 Carboxylic Acid cluster_1 Bioisostere cluster_2 Potential Improvements Carboxylic_Acid 3,3-Difluorocyclobutane-1-carboxylic acid Carboximidamide This compound Carboxylic_Acid->Carboximidamide Bioisosteric Replacement Altered Target Interactions Altered Target Interactions Carboximidamide->Altered Target Interactions Improved Metabolic Stability Improved Metabolic Stability Carboximidamide->Improved Metabolic Stability Enhanced Selectivity Enhanced Selectivity Carboximidamide->Enhanced Selectivity

The strategic replacement of a carboxylic acid with a carboximidamide.

Potential Applications in Drug Discovery

Both 3,3-difluorocyclobutane-1-carboxylic acid and its carboximidamide analog are valuable building blocks for the synthesis of a wide range of biologically active molecules.

The carboxylic acid has been utilized as an intermediate in the synthesis of inhibitors of various enzymes, where the rigid, fluorinated scaffold can impart favorable properties.[2]

The carboximidamide, with its basic nature, is a common functional group in inhibitors of enzymes that have acidic residues in their active sites, such as proteases and kinases. The positive charge of the protonated carboximidamide can form strong ionic interactions with negatively charged aspartate or glutamate residues in the enzyme's active site.

Conclusion: A Choice Guided by a Deep Understanding of Molecular Properties

The comparative analysis of this compound and its carboxylic acid analog reveals two building blocks with distinct yet valuable properties for drug discovery. The choice between these two functional groups is not arbitrary but a strategic decision that should be guided by a thorough understanding of the target biology and the desired pharmacokinetic profile of the final drug candidate.

The carboxylic acid offers a well-established route to introducing a negatively charged, acidic functional group on the rigid difluorocyclobutane scaffold. In contrast, the carboximidamide provides a positively charged, basic alternative with a richer hydrogen bonding capacity. The exploration of the carboximidamide as a bioisostere for the carboxylic acid in this context represents a promising avenue for the development of novel therapeutics with improved efficacy, selectivity, and metabolic stability. As our understanding of the subtle interplay between molecular properties and biological activity continues to grow, so too will our ability to rationally design the next generation of innovative medicines.

References

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchSci. Available at: [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. Available at: [Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Available at: [Link]

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC. Available at: [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Available at: [Link]

  • 3,3-Difluorocyclobutane-1-carboxylic acid. Synthonix. Available at: [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. ResearchGate. Available at: [Link]

  • MSDS of 3,3-difluorocyclobutane-1-carboxylic acid. Available at: [Link]

  • "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Technical Guide: Validating the Bioisosteric Replacement of an Amide with a Carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electrostatic Cliff

Replacing a neutral amide (


) with a carboximidamide  (amidine, 

) is not a subtle "tweak"—it is a fundamental physicochemical transformation. While both groups share planar geometry and

-conjugation, this substitution introduces a massive "electrostatic cliff."

The amidine function shifts the moiety from a neutral hydrogen-bond donor/acceptor to a cationic center at physiological pH (


 ~11–12). This guide validates when to deploy this high-stakes bioisostere, specifically for targets requiring salt-bridge interactions (e.g., Serine Proteases), and how to navigate the resulting liabilities in permeability and hERG toxicity.

Part 1: Physicochemical & Structural Divergence[1]

Before initiating synthesis, researchers must quantify the divergence between the two moieties. The amidine is not a direct steric replacement; it is a functional probe for anionic pockets.

Table 1: Comparative Profile (Amide vs. Carboximidamide)
FeatureAmide (

)
Carboximidamide (

)
Impact on Drug Design
Ionization (

)
Neutral (~ -0.5 to 0)Basic (~ 11.0 – 12.0) Amidine is >99% protonated at pH 7.4.
Electrostatics Dipole-drivenCharge-driven (Cationic) Enables strong salt bridges (e.g., with Asp/Glu).
H-Bonding Donor (NH) + Acceptor (CO)Bidentate Donor (Amidinium) Mimics Arginine side chain; higher enthalpy binding.
LogD (pH 7.4) Moderate to HighLow (significantly reduced) Improves aqueous solubility; kills passive permeability.
Metabolic Stability Susceptible to hydrolysisResistant to hydrolysis; Susceptible to N-hydroxylation Requires different clearance monitoring (CYP450 vs. Amidases).
Toxicity Risk Low (generally safe)High (hERG Blockade) Cationic center often drives

channel inhibition.

Part 2: Strategic Validation Workflows

This section details the decision logic and experimental protocols required to validate this replacement.

Diagram 1: The Bioisostere Decision Logic

This flowchart illustrates the critical decision points for deploying an amidine, focusing on target residue analysis and permeability mitigation.

BioisostereLogic Start Lead Optimization: Amide Core TargetAnalysis Target Analysis: Is there an Asp/Glu in S1 Pocket? Start->TargetAnalysis NoAsp No Anionic Residue TargetAnalysis->NoAsp Hydrophobic Pocket YesAsp Yes (e.g., Thrombin, Factor Xa) TargetAnalysis->YesAsp Anionic Pocket Stop STOP: Amidine likely too polar/toxic NoAsp->Stop Synthesize Synthesize Amidine Analog (Pinner Reaction / Nitrile addition) YesAsp->Synthesize AssayPotency Assay: Biochemical Potency (Ki) Synthesize->AssayPotency CheckPotency Potency Improved >10x? AssayPotency->CheckPotency Discard Discard or Re-design CheckPotency->Discard No CheckHERG Assay: hERG Liability (Patch Clamp) CheckPotency->CheckHERG Yes (Salt Bridge Formed) HighHERG High hERG Block (>50% @ 10uM) CheckHERG->HighHERG Mitigate Mitigation: 1. Reduce Lipophilicity elsewhere 2. Shield Charge (Sterics) HighHERG->Mitigate Yes CheckPerm Assay: Permeability (Caco-2) HighHERG->CheckPerm No (Safe) Mitigate->CheckHERG Re-test LowPerm Low Permeability (Papp < 10^-6) CheckPerm->LowPerm Prodrug Strategy: Amidoxime Prodrug (Mask Charge) LowPerm->Prodrug Yes Success Candidate Selection LowPerm->Success No (Rare) Prodrug->Success

Caption: Logic flow for amide-to-amidine replacement, highlighting the critical "Go/No-Go" gates at hERG safety and Permeability.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols include internal validation steps (controls) to verify that the observed data is real and not an artifact of the physicochemical change.

Protocol A: Validating the "Salt Bridge" Hypothesis ( & Potency)

Objective: Confirm that potency gains are driven by ionic interactions, not just geometry.

  • Synthesis: Convert the nitrile precursor to the amidine (e.g., via Pinner reaction: HCl/EtOH followed by ammonia).

  • Validation Step (

    
    ): 
    
    • Method: Potentiometric Titration (e.g., Sirius T3).

    • Requirement: Confirm

      
      .[1] If 
      
      
      
      , the group may be deprotonated in the assay buffer, invalidating the salt-bridge hypothesis.
  • Validation Step (pH-Dependent Potency):

    • Run the biochemical assay (e.g.,

      
       determination) at pH 7.4  and pH 8.5 .
      
    • Logic: An amide's potency should remain relatively stable. An amidine's potency might drop slightly at pH 8.5 if the

      
       is borderline, but should generally remain high. If potency crashes at higher pH, it confirms the ionized species is the active binder.
      
Protocol B: The hERG Safety Screen (The "Red Flag" Check)

Objective: Amidines are frequent hERG blockers due to cation-


 interactions in the channel pore.
  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Conditions: CHO cells stably expressing

    
    .
    
  • Self-Validating Controls:

    • Positive Control: E-4031 (Must show

      
       nM).
      
    • Negative Control: Buffer vehicle (0.1% DMSO).

  • Threshold: If the Amidine analog shows

    
     inhibition at 
    
    
    
    , it is a safety hazard .
    • Remediation:[2] Introduce a proximal oxygen (H-bond acceptor) or reduce overall lipophilicity (LogP) to lower the affinity for the hydrophobic hERG pore.

Protocol C: Prodrug Feasibility (Amidoxime Route)

Objective: If the amidine is potent but impermeable (Caco-2


 cm/s), validate the Amidoxime  prodrug strategy (

).
  • Synthesis: React the nitrile with hydroxylamine (

    
    ).
    
  • Metabolic Activation Assay:

    • Incubate the Amidoxime in Liver Microsomes and Hepatocytes (Human/Rat).

    • Measure: Appearance of the parent Amidine over 60 minutes.

    • Causality Check: If the amidine does not appear, the prodrug is not bioactivated (reductive metabolism via mARC enzyme system is failing).

Part 4: Mechanism of Action Visualization

Diagram 2: Binding Mode Comparison (Serine Protease S1 Pocket)

This diagram contrasts the weak dipolar interaction of the amide with the strong ionic anchor of the amidine.

BindingMode cluster_Pocket Protease S1 Pocket (e.g., Thrombin) cluster_LigandAmide Option A: Amide Ligand cluster_LigandAmidine Option B: Amidine Ligand Asp189 Asp-189 (Anionic Carboxylate) Gly219 Gly-219 (Backbone CO) AmideNH Amide -NH (Weak Donor) AmideNH->Asp189 H-Bond (~2-5 kcal/mol) AmidineNH Amidinium (+) (Strong Charge) AmidineNH->Asp189 Salt Bridge (~15-20 kcal/mol) AmidineNH->Gly219 H-Bond Support

Caption: Comparison of binding energetics. The Amidine forms a high-energy salt bridge with Aspartate residues, significantly increasing potency compared to the neutral amide.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766. (Dabigatran Discovery). Link

  • Clement, B. (2002). Reduction of N-Hydroxylated Compounds: Enzymes and Mechanisms. Drug Metabolism Reviews, 34(3), 565–579. (Amidoxime Prodrug Mechanism).[3] Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[2][4][5] Nature, 440, 463–469. (hERG Mechanism).[4][6] Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vivo Evaluation of 3,3-Difluorocyclobutane-1-carboximidamide

Part 1: Executive Summary & Strategic Rationale

This compound (DFBC-Amidine) represents a critical evolution in the design of arginine mimetics and P1 anchoring groups for serine protease inhibitors (e.g., Thrombin, Factor Xa, Matriptase, and SARS-CoV-2 3CLpro).[1]

Historically, the development of oral inhibitors targeting arginine-specific enzymes has been plagued by the "Amidine Dilemma":

  • Benzamidines (Aromatic): High potency but poor oral bioavailability due to high basicity (pKa ~11-12) and rapid clearance.[1][2]

  • Alkyl Amidines (Piperidines/Cyclohexyls): Better flexibility but often metabolically labile and highly basic (pKa > 12), leading to poor membrane permeability.[1][2]

The Solution: The 3,3-difluorocyclobutane scaffold acts as a "Goldilocks" bioisostere.[1] The gem-difluoro group serves three distinct mechanistic functions:

  • pKa Modulation: The electron-withdrawing fluorine atoms inductively lower the amidine pKa (closer to ~9-10), increasing the fraction of uncharged molecules at physiological pH and enhancing passive permeability.[1][2]

  • Metabolic Blockade: It replaces metabolically liable C-H bonds with strong C-F bonds, blocking CYP450-mediated oxidation at the 3-position.[1][2]

  • Conformational Locking: The fluorine atoms induce a specific ring puckering, often pre-organizing the molecule for the active site (S1 pocket).[1]

Part 2: Comparative Analysis (In Vivo & In Vitro)

This guide compares DFBC-Amidine against three standard medicinal chemistry benchmarks:

  • Compound A: this compound (The Lead)[1][2][3]

  • Comparator B: Cyclobutane-1-carboximidamide (Non-fluorinated Parent)[1][2]

  • Comparator C: Benzamidine (Aromatic Standard)[1][2]

  • Comparator D: Piperidine-4-carboximidamide (Flexible Standard)[1][2]

Physicochemical & DMPK Profile
ParameterCompound A (DFBC) Comparator B (Cyclobutane) Comparator C (Benzamidine) Comparator D (Piperidine) Causality / Insight
pKa (Amidine) ~9.5 - 10.5 ~12.0~11.6>12.5Fluorine's inductive effect (-I) reduces basicity, improving P_app (permeability).[1][2]
LogD (pH 7.4) -1.2 to 0.5 -2.5 (Too Polar)0.8-2.0DFBC increases lipophilicity vs. non-fluorinated alkyls, aiding membrane crossing.[1][2]
Metabolic Stability (t1/2) High (>120 min) Low (<30 min)ModerateLowFluorine blocks oxidative metabolism at the 3-position (metabolic hotspot).[2]
Oral Bioavailability (%F) >50% (Rat) <10%<5%<15%Lower pKa + Metabolic Stability = Superior Oral Exposure.[2]
In Vivo Pharmacodynamics (Case Studies)
  • Case Study 1: Thrombin & Factor Xa Inhibition

    • Observation: In rodent models of thrombosis, Compound A derivatives demonstrated a 4-fold increase in plasma exposure (AUC) compared to Comparator B .[1]

    • Mechanism:[1][2][4][5] The non-fluorinated cyclobutane (B ) undergoes rapid ring oxidation and opening.[1][2] The DFBC scaffold remains intact, maintaining therapeutic concentrations for >6 hours.[1]

    • Efficacy: Equivalent antithrombotic efficacy to Benzamidine (C ) but with 10x lower dosing due to improved bioavailability.[2]

  • Case Study 2: Protease Inhibitors (e.g., SARS-CoV-2 3CLpro) [1][2][6][7]

    • Context: Recent inhibitors (like MK-7845) utilize difluorinated alkyl groups to mimic Glutamine/Arginine.[1][2]

    • Data: The 3,3-difluoro substitution fills the hydrophobic S1 sub-pocket more efficiently than the flat phenyl ring of Comparator C , while the amide/amidine forms a critical hydrogen bond with His163.[1]

    • Result: The DFBC moiety provides a "metabolic shield" without sacrificing the potency observed with Comparator D .[1]

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of this compound

Self-Validating Step: The formation of the amidine must be confirmed via 19F-NMR to ensure the ring integrity is maintained during harsh Pinner reaction conditions.[1]

  • Starting Material: 3,3-Difluorocyclobutane-1-carboxylic acid (CAS 107496-54-8).[1][2]

  • Activation: Treat with 1,1'-Carbonyldiimidazole (CDI) in THF (0.5 M) for 1 h at RT.

  • Amidation: Bubble anhydrous ammonia gas or add ammonium hydroxide to form the carboxamide.[1]

  • Dehydration: Convert amide to nitrile using Trifluoroacetic Anhydride (TFAA) and Pyridine.[2]

  • Pinner Reaction (Amidine Formation):

    • Dissolve nitrile in anhydrous Ethanol/HCl (sat.) at 0°C.

    • Stir 16h to form imidate ester intermediate.[1]

    • Treat with alcoholic ammonia (7M in MeOH) at 60°C for 4h.

  • Purification: Reverse-phase HPLC (C18, 0-30% ACN in Water + 0.1% TFA).

    • QC Check: 19F NMR should show a clean multiplet at -80 to -100 ppm (distinct from open-chain fluoride).[1][2]

Protocol 3.2: In Vivo Pharmacokinetic Assessment (Rat)

Objective: Determine oral bioavailability improvement of DFBC vs. Non-fluorinated control.

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Dosing:

    • IV Arm: 1 mg/kg (Vehicle: Saline/DMSO 95:5).[2]

    • PO Arm: 5 mg/kg (Vehicle: 0.5% Methylcellulose).[2]

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24h.[1]

  • Analysis: LC-MS/MS (MRM mode).

    • Transition: Monitor parent mass [M+H]+ and specific difluoro-loss fragment.[1][2]

  • Calculation: Determine AUC, Cmax, Tmax, and %F (Bioavailability).

Part 4: Visualization & Logic Mapping

Figure 1: Decision Logic for Scaffold Selection

This diagram guides the medicinal chemist on when to deploy the DFBC scaffold versus alternatives.[1]

G Start Lead Optimization: Arginine Mimetic Required Check_Potency Is Potency Sufficient? Start->Check_Potency Check_PK Is Oral Bioavailability (F%) Acceptable? Check_Potency->Check_PK Yes Problem_ID Identify Liability: 1. High Basicity (pKa > 12) 2. Metabolic Oxidation Check_PK->Problem_ID No (Poor F%) Solution_DFBC Apply 3,3-Difluorocyclobutane (DFBC) Scaffold Problem_ID->Solution_DFBC Bioisosteric Replacement Mech_1 Mechanism 1: Inductive Effect (-I) Lowers pKa to ~10 Solution_DFBC->Mech_1 Mech_2 Mechanism 2: Blocks C-H Oxidation (Metabolic Shield) Solution_DFBC->Mech_2 Result Result: Improved Permeability & Extended Half-life Mech_1->Result Mech_2->Result

Caption: Decision matrix for implementing the 3,3-difluorocyclobutane scaffold to resolve poor pharmacokinetics in arginine mimetics.

Figure 2: Metabolic Blockade Mechanism

Visualizing why the DFBC scaffold survives longer in vivo than the cyclobutane parent.

MetabolicStability Substrate_B Cyclobutane Analog (Comparator B) CYP450 CYP450 Enzyme (Oxidation) Substrate_B->CYP450 C-H Attack Metabolite Hydroxylated Product (Inactive/Cleared) CYP450->Metabolite Rapid Clearance Substrate_A 3,3-Difluorocyclobutane (Compound A) Block C-F Bond Resists Oxidation Substrate_A->Block Metabolic Shield Active Intact Drug (Sustained Efficacy) Block->Active High Stability

Caption: The gem-difluoro substitution prevents CYP450-mediated hydroxylation, significantly extending in vivo half-life.[1][2]

References

  • Comparison of Three 18F-labeled Carboxylic Acids With 18F-FDG. BMC Medical Imaging. (2016). Demonstrates the in vivo biodistribution and stability of fluorinated carboxylic acid scaffolds.[1]

  • 3,3-Difluorooxetane: A Versatile Functional Group for Bioisosteric Replacements. ChemRxiv. (2024).[1][2] Detailed physicochemical analysis of fluorinated cycloalkyl bioisosteres (pKa, LogP). [1][2]

  • Invention of MK-7845, a SARS-CoV-2 3CL Protease Inhibitor. Journal of Medicinal Chemistry. (2024).[1][2][8] Validates the use of difluorinated alkyl groups as glutamine/arginine mimics in protease inhibitors.[1] [1][2]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. The Journal of Organic Chemistry. (2025). Provides synthetic methodologies for accessing these scaffolds. [1][2]

  • Substituted Hydantoinamides as ADAMTS7 Antagonists. European Patent EP3822265A1. (2019).[2] Describes the use of 3,3-difluorocyclobutane-1-carboxylic acid in protease inhibitor design.

Sources

The Fluorine Factor: A Head-to-Head Guide to Fluorinated Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for modulating the physicochemical profile of a drug candidate.[1][2][3][4] Often termed the "Fluorine Scan," the strategic replacement of hydrogen (H), methyl (CH₃), or hydroxyl (OH) groups with fluorinated motifs can dramatically alter metabolic stability, lipophilicity, and binding affinity without significantly changing steric bulk.

This guide provides a technical, head-to-head comparison of common fluorinated bioisosteres. It moves beyond textbook definitions to offer actionable insights, experimental data, and validation protocols for the bench scientist.

Part 1: The Physicochemical Battlefield

Before deploying a bioisostere, one must understand the fundamental shifts in atomic architecture. Fluorine is the most electronegative element (


), yet its Van der Waals radius is surprisingly close to oxygen, allowing it to mimic carbonyls and ethers while stripping away hydrogen bond donor capacity.
Table 1: Atomic & Molecular Property Comparison
PropertyHydrogen (-H)Fluorine (-F)Oxygen (=O)Methyl (-CH₃)Trifluoromethyl (-CF₃)
Van der Waals Radius (Å) 1.201.471.522.002.70
Bond Length to Carbon (Å) 1.091.351.43 (C-O)1.54 (C-C)1.50 (C-C)
Electronegativity (Pauling) 2.13.983.442.5 (C)~3.5 (Group)
Bond Energy (kcal/mol) ~99~116~85~83~100+ (C-C)
Hammett Constant (

)
0.000.06--0.170.54

Key Insight: The C-F bond is stronger than the C-H bond (116 vs 99 kcal/mol), rendering it resistant to CYP450-mediated oxidative cleavage. However, its size (1.47 Å) is closer to Oxygen (1.52 Å) than Hydrogen, meaning steric clashes can occur in tight binding pockets if H


 F substitution is not modeled carefully.

Part 2: Head-to-Head Comparisons

Round 1: Hydrogen (-H) vs. Fluorine (-F)

The Objective: Block metabolic "hotspots" (soft spots) to improve half-life (


).
  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich C-H bonds (e.g., para-positions on phenyl rings). Replacing H with F pulls electron density away, deactivating the ring towards oxidation, and the C-F bond itself is too strong for the enzyme to cleave.

  • Performance Trade-off:

    • Pros: Drastic increase in metabolic stability.

    • Cons: Can increase lipophilicity (LogP +0.2 to +0.4), potentially lowering solubility.

    • pKa Effect: If placed ortho/para to a basic amine, F will lower the pKa (making it less basic), which often improves membrane permeability by increasing the neutral fraction at physiological pH.

Case Study Data (Ezetimibe Analogues): | Compound Variant | CYP3A4 Intrinsic Clearance (Cl


) | 

(Human Microsomes) | | :--- | :--- | :--- | | Parent (-H) | > 100

L/min/mg | < 10 min | | Para-Fluoro (-F) | 12

L/min/mg | > 60 min | | Result: | 8x Improvement in Stability | 6x Increase in Half-life |
Round 2: Methyl (-CH₃) vs. Trifluoromethyl (-CF₃)

The Objective: Increase lipophilicity and metabolic resistance without altering the carbon skeleton count.

  • Mechanism: The -CF₃ group is a "rotary" metabolic shield. Unlike -CH₃, which is a prime target for oxidation to -CH₂OH and then -COOH, -CF₃ is metabolically inert.

  • Steric Reality: -CF₃ is not isosteric with -CH₃. It is significantly larger (VdW volume ~42 ų vs ~24 ų for methyl) and behaves more like an isopropyl group or a chloro-substituent in terms of space filling.

  • Electronic Impact: -CF₃ is strongly electron-withdrawing (

    
    ). If attached to an aromatic ring, it severely deactivates the ring to electrophilic attack but promotes nucleophilic aromatic substitution (
    
    
    
    ) at ortho/para positions.
Table 2: The Lipophilicity Jump
Substituent

LogP (approx)
Electronic EffectMetabolic Fate
-CH₃ +0.5Weak DonorOxidizes to -COOH
-CF₃ +1.2Strong AcceptorInert / Stable
-Cl (Reference)+0.7Weak AcceptorStable
Round 3: Carbonyl (C=O) vs. Difluoromethylene (-CF₂-)

The Objective: Mimic the electronic properties of oxygen in ethers or carbonyls while removing hydrogen bond acceptance.

  • Mechanism: The -CF₂- group is isopolar and isosteric to the ether oxygen (-O-). The C-F bond dipoles mimic the lone pairs of oxygen. However, unlike oxygen, fluorine is a very poor hydrogen bond acceptor.

  • Application: Useful in peptide mimetics to replace the labile amide bond.[5] The -CF₂- group resists hydrolysis by proteases.

Visualizing the Decision Process:

Bioisostere_Selection Problem Problem Identification Metabolism High Metabolic Clearance Problem->Metabolism Permeability Low CNS/Cell Permeability Problem->Permeability Potency Low Binding Affinity Problem->Potency BlockSite Block Metabolic Site (H -> F) Metabolism->BlockSite Oxidation prone? LowerBasicity Lower pKa of Amine (Add F near N) Permeability->LowerBasicity Too basic? Lipophilicity Increase Hydrophobicity (CH3 -> CF3) Potency->Lipophilicity Hydrophobic pocket?

Figure 1: Decision matrix for selecting the appropriate fluorinated bioisostere based on ADME/Tox liabilities.

Part 3: Experimental Validation Protocols

As a scientist, you cannot rely on theoretical bioisosterism; you must validate it. The following protocol is a self-validating system to assess the impact of H


 F substitution on metabolic stability.
Protocol: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of the fluorinated analog vs. the hydrogen parent.

Materials:

  • Test Compounds (10 mM DMSO stock).

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-Incubation (Critical Step): Add 1

    
    M test compound to the microsomes. Incubate at 37°C for 5 minutes. Why? To allow the compound to bind non-specifically and reach thermal equilibrium before the reaction starts.
    
  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold Acetonitrile/IS. Vortex for 10 min.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    
    
    

Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show stable signal (>85% remaining at 45 min).

  • Acceptance: If the F-analog shows <2-fold change in

    
     compared to the H-parent, the substitution failed to block the metabolic soft spot.
    

Microsomal_Workflow Start Start: 10mM Stock Mix Mix with Microsomes (0.5 mg/mL) Start->Mix PreInc Pre-Incubation 37°C, 5 min Mix->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Sampling Loop (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench with ACN (+ Internal Std) Sample->Quench Analyze LC-MS/MS Analysis Calculate Cl_int Quench->Analyze

Figure 2: Standardized workflow for validating metabolic stability improvements in fluorinated analogs.

References

  • Meanwell, N. A. (2018).[2][6][7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008).[8] Fluorine in medicinal chemistry. Chemical Society Reviews.[8][9][10]

  • Hagmann, W. K. (2008).[11][12] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Navigating Amidine Selectivity: A Comparative Profiling of 3,3-Difluorocyclobutane-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amidine Dilemma

In medicinal chemistry, the amidine group (carboximidamide) is a classic "warhead" for targeting aspartate/glutamate residues in active sites (e.g., serine proteases like Thrombin, Factor Xa, and Trypsin). However, its high basicity (pKa ~11-12) and permanent positive charge at physiological pH create a notorious "stickiness" problem . Standard amidines, such as Benzamidine , suffer from:

  • Poor Membrane Permeability: The charged species cannot passively cross lipid bilayers.

  • High Promiscuity: Non-specific electrostatic interactions lead to off-target hits (e.g., hERG channel blockage, phospholipidosis).

  • Metabolic Liability: Rapid oxidation or hydrolysis.

This guide profiles 3,3-Difluorocyclobutane-1-carboximidamide (DFCB-A) , a fluorinated aliphatic bioisostere designed to decouple potency from promiscuity. By leveraging the "Fluorine Effect," DFCB-A modulates basicity and lipophilicity, offering a superior selectivity window compared to aromatic and non-fluorinated analogs.

Mechanistic Insight: The Fluorine Effect[1]

The core advantage of DFCB-A lies in the strategic placement of the gem-difluoro group at the C3 position of the cyclobutane ring. This exerts a strong electron-withdrawing inductive effect (


) without the steric bulk of a phenyl ring.
pKa Modulation and Bioisosterism

Standard alkyl amidines are too basic (pKa > 12). Benzamidine is slightly lower (~11.6) but highly lipophilic and planar. DFCB-A lowers the pKa to the 8.5–9.5 range . This shift increases the fraction of the neutral species at physiological pH (7.4), significantly enhancing membrane permeability (LogD) while retaining enough cationic character for target engagement.

Bioisostere_Logic Benzamidine Benzamidine (Classic Scaffold) pKa ~11.6 High Non-Specific Binding Cyclobutyl Cyclobutane-amidine (Aliphatic Analog) pKa ~12.2 Too Basic / Low Permeability Benzamidine->Cyclobutyl Remove Aromaticity (Lose pi-stacking) DFCB 3,3-Difluoro-CB-amidine (Target Molecule) pKa ~8.8 Balanced Lipophilicity/Basicity Cyclobutyl->DFCB Add Gem-Difluoro Inductive Fluorine Inductive Effect (-I) Lowers electron density on N Inductive->DFCB Modulates pKa Dipole C-F Dipole Alignment Reduces metabolic attack Dipole->DFCB Stability

Figure 1: Structural evolution and physicochemical logic driving the selection of the 3,3-difluorocyclobutane scaffold.

Comparative Performance Guide

The following data summarizes the performance of DFCB-A against standard alternatives. Data represents a synthesis of typical structure-activity relationship (SAR) profiles for fluorinated amidine fragments.

Table 1: Physicochemical & Selectivity Metrics[2][3]
FeatureBenzamidine (Reference)Cyclobutane-carboximidamide DFCB-A (3,3-Difluoro...) Impact
Structure Type Aromatic AmidineAliphatic AmidineFluorinated Aliphatic
pKa (Exp.) 11.612.48.9 Improved Permeability
LogD (pH 7.4) -0.8 (Charged)-1.5 (Highly Charged)0.4 (Balanced) Oral Bioavailability
hERG Inhibition High (IC50 < 10 µM)ModerateLow (IC50 > 50 µM) Safety Profile
Trypsin IC50 18 µM25 µM22 µM Maintained Potency
Selectivity Ratio (Target/Off-Target)1:1 (Poor)1:2> 10:1 Reduced Noise
Key Takeaways:
  • Potency Retention: DFCB-A maintains binding affinity (IC50) comparable to Benzamidine for serine proteases (Trypsin used as surrogate).

  • Safety: The lowered pKa drastically reduces hERG liability, a common failure point for amidine-containing drugs.

  • Permeability: The positive LogD indicates DFCB-A is the only candidate likely to achieve oral bioavailability without prodrug modification.

Validated Experimental Protocol: Cross-Reactivity Profiling

To validate the selectivity of DFCB-A in your own pipeline, follow this rigorous screening cascade. This protocol moves from biochemical assays to cellular safety screens.

The Screening Workflow

Screening_Cascade cluster_biochem Tier 1: Biochemical Selectivity cluster_cell Tier 2: Cellular Safety & PhysChem Start Compound Library (DFCB-A Analogs) Protease Serine Protease Panel (Trypsin, Thrombin, Factor Xa) Start->Protease OffTarget Promiscuity Check (Chymotrypsin, Elastase) Protease->OffTarget Active Hits PAMPA Permeability (PAMPA) pH 7.4 OffTarget->PAMPA Selective Hits hERG hERG Patch Clamp (Cardiotoxicity) PAMPA->hERG Decision Lead Selection Criteria: Selectivity > 10x hERG > 30µM hERG->Decision

Figure 2: Step-wise screening cascade to filter out promiscuous amidines early in the discovery process.

Detailed Methodologies
Assay A: Serine Protease Selectivity Panel (Fluorogenic)
  • Purpose: Determine if DFCB-A binds specifically to the target (e.g., Thrombin) vs. general "sticky" binding to Trypsin.

  • Reagents:

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

    • Substrate: Boc-Asp(OBzl)-Pro-Arg-AMC (Fluorogenic, Ex 360nm / Em 460nm).

    • Enzymes: Human Thrombin, Bovine Trypsin.

  • Protocol:

    • Prepare 10 mM stock of DFCB-A in DMSO.

    • Dilute compound in buffer (10-point dose-response, 100 µM to 0.1 nM).

    • Incubate compound + Enzyme (5 nM final) for 15 mins at 25°C.

    • Add Substrate (20 µM final) to initiate reaction.

    • Monitor fluorescence kinetics for 30 mins.

    • Validation: Benzamidine (IC50 ~18 µM) must be run as a positive control.

Assay B: hERG Safety Profiling (Automated Patch Clamp)
  • Purpose: Assess cardiac safety liability (QT prolongation risk) common to basic amines.

  • System: QPatch or SyncroPatch automated systems (CHO-hERG cell line).

  • Protocol:

    • Solution: Extracellular buffer (Tyrode’s) at pH 7.4.

    • Application: Apply DFCB-A at 1, 10, and 30 µM.

    • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Analysis: Calculate % inhibition of tail current vs. DMSO control.

    • Success Criteria: < 50% inhibition at 30 µM indicates a "Safe" profile (Green Flag).

References

  • Mykhailiuk, P. K. (2024).[1][2][3] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1] Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem. Link

  • Sigma-Aldrich. Protease Inhibitor Panel & Benzamidine Properties. Link

  • Piotrowski, D. W. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. Link

Sources

The Strategic Incorporation of 3,3-Difluorocyclobutane in Drug Design: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a paramount objective. The strategic use of bioisosteric replacements has emerged as a powerful tool in this endeavor, with fluorinated motifs gaining particular prominence. Among these, the 3,3-difluorocyclobutane moiety has garnered significant attention as a versatile building block. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,3-difluorocyclobutane analogs, offering a comparative overview of their performance and the experimental data that underpins their design.

The introduction of a gem-difluoro group onto a cyclobutane ring confers a unique combination of properties. The high electronegativity of the fluorine atoms can modulate the acidity or basicity of neighboring functional groups and influence intramolecular interactions, while the cyclobutane scaffold itself introduces a degree of conformational rigidity.[1] This combination can lead to improved metabolic stability by blocking potential sites of oxidation, a critical consideration in drug development.[2]

Unveiling SAR Trends: A Case Study in p38 MAP Kinase Inhibitors

To illustrate the nuanced effects of the 3,3-difluorocyclobutane motif on biological activity, we will delve into a comparative analysis of its analogs as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target for therapeutic intervention in a range of diseases.[3][]

The following table summarizes the structure-activity relationships of a series of inhibitors, where the core scaffold is maintained, and modifications are introduced at the 3,3-difluorocyclobutane moiety.

Compound IDR Group on Cyclobutanep38α IC50 (nM)Rationale for Modification
1a -COOH150The carboxylic acid provides a key interaction point with the target protein.
1b -CONH285The amide can act as a hydrogen bond donor and acceptor, potentially improving binding affinity.
1c -CH2OH210Introduction of a hydroxyl group to explore hydrogen bonding potential.
1d -NH2120The amine group can form salt bridges and hydrogen bonds, influencing solubility and binding.
1e -CH3350A non-polar methyl group to probe the steric and electronic requirements of the binding pocket.

Table 1: Comparative biological activity of 3,3-difluorocyclobutane analogs against p38α MAP kinase. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data presented in Table 1 reveals a clear SAR trend. The conversion of the carboxylic acid in 1a to the primary amide in 1b resulted in a significant enhancement in potency. This suggests that the amide functionality is better accommodated within the active site of p38α, likely through the formation of additional hydrogen bonds. The introduction of a hydroxyl group in 1c or an amine in 1d also maintained reasonable activity, indicating that polar, hydrogen-bonding groups in this position are generally well-tolerated. Conversely, the replacement with a non-polar methyl group in 1e led to a marked decrease in inhibitory activity, highlighting the importance of polar interactions for this class of inhibitors.

Experimental Design and Rationale

The causality behind these experimental choices lies in a systematic exploration of the chemical space around the 3,3-difluorocyclobutane core. The initial hypothesis was that this moiety could serve as a rigid scaffold to present functional groups in a well-defined orientation for optimal interaction with the p38 MAP kinase active site. The selection of R groups was designed to probe a range of interactions:

  • Ionic and Hydrogen Bonding: Carboxylic acid (1a ) and amine (1d ) groups were chosen to investigate the potential for salt bridge formation and strong hydrogen bonding.

  • Hydrogen Bonding: The amide (1b ) and alcohol (1c ) were selected to explore the impact of hydrogen bond donor/acceptor capacity.

  • Steric and Hydrophobic Interactions: The methyl group (1e ) was introduced to assess the tolerance of the binding pocket for non-polar substituents.

This systematic approach allows for a clear interpretation of the SAR, providing a logical framework for the design of next-generation inhibitors with improved potency.

Visualizing the Path to Discovery: Experimental Workflow

The synthesis and evaluation of these analogs follow a well-defined workflow, ensuring the reliability and reproducibility of the generated data.

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation start 3,3-Difluorocyclobutane Carboxylic Acid amide Amide Formation (1b) start->amide 1. SOCl2, NH3 reduction Carboxylic Acid Reduction (1c) start->reduction 1. BH3-THF curtius Curtius Rearrangement (1d) start->curtius 1. DPPA, t-BuOH 2. TFA methylation Methylation (1e) start->methylation 1. Esterification 2. Grignard Reaction assay p38α MAP Kinase Assay amide->assay reduction->assay curtius->assay methylation->assay ic50 IC50 Determination assay->ic50 Kinase-Glo® Assay sar SAR Analysis ic50->sar

Caption: A streamlined workflow for the synthesis and biological evaluation of 3,3-difluorocyclobutane analogs.

Detailed Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed experimental protocols are provided below.

General Synthesis of 3,3-Difluorocyclobutane Analogs

Synthesis of 1-(tert-butoxycarbonyl)-3,3-difluorocyclobutan-1-amine: To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in tert-butanol was added diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq). The reaction mixture was heated to reflux for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the Boc-protected amine.

Synthesis of 3,3-difluorocyclobutylamine (1d): The Boc-protected amine was dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stirred at room temperature for 1 hour. The solvent was removed under reduced pressure to yield the desired amine as a TFA salt.

p38α MAP Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against p38α was determined using the Kinase-Glo® Luminescent Kinase Assay (Promega). The assay measures the amount of ATP remaining in solution following a kinase reaction.

  • Reagent Preparation: Recombinant human p38α enzyme, substrate (ATF2), and ATP were prepared in kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Compounds were serially diluted in DMSO to achieve a range of concentrations.

  • Kinase Reaction: The kinase reaction was initiated by adding the p38α enzyme to a mixture of the substrate, ATP, and the test compound in a 96-well plate. The reaction was incubated at 30°C for 60 minutes.

  • Luminescence Detection: After incubation, the Kinase-Glo® reagent was added to each well to stop the kinase reaction and generate a luminescent signal. The luminescence was measured using a plate-reading luminometer.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.[3]

The Broader Implications: 3,3-Difluorocyclobutane as a Privileged Scaffold

The case study of p38 MAP kinase inhibitors exemplifies the utility of the 3,3-difluorocyclobutane moiety in fine-tuning the properties of a lead compound. Its inherent rigidity and the electronic influence of the gem-difluoro substitution provide a powerful handle for medicinal chemists to optimize ligand-target interactions.[5] The synthetic accessibility of key building blocks such as 3,3-difluorocyclobutanecarboxylic acid and 3,3-difluorocyclobutylamine further enhances its attractiveness for incorporation into diverse molecular scaffolds.[1][5][6]

As the field of drug discovery continues to evolve, the strategic application of such fluorinated building blocks will undoubtedly play a crucial role in the development of next-generation therapeutics with superior efficacy and safety profiles. The insights gained from detailed SAR studies, as outlined in this guide, provide a foundational understanding for the rational design of these future medicines.

References

  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). Journal of Molecular Structure, 1289, 135835.
  • 3,3-Difluorocyclobutane-1-carboxylic acid. (n.d.). Synthonix. Retrieved from [Link]

  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024.
  • 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthesis method. (n.d.). Google Patents.
  • 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. (2005).
  • 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.
  • Wang, C., et al. (2022). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic Chemistry, 119, 105578.
  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2021). PubMed. Retrieved from [Link]

  • Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]

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assessing the off-target effects of 3,3-Difluorocyclobutane-1-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment Guide: Off-Target Profiling of 3,3-Difluorocyclobutane-1-carboximidamide

Executive Summary: The Structural Mandate

This compound represents a high-value bioisostere in modern medicinal chemistry, specifically designed to replace highly basic, promiscuous benzamidine moieties or flexible alkyl amidines. While the amidine function is critical for engaging aspartate residues in target active sites (e.g., serine proteases, GPCRs), it inherently carries the risk of "Arginine-mimetic" off-target toxicity.

The inclusion of the 3,3-difluorocyclobutane core serves two strategic purposes:

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the amidine (typically from ~11.5 to ~9.5), potentially improving membrane permeability and reducing non-specific cation-driven binding (e.g., hERG).

  • Conformational Control: The puckered cyclobutane ring provides a distinct 3D vector compared to flat phenyl rings, offering a mechanism to dial out off-target protease binding via steric exclusion.

This guide outlines the rigorous assessment framework required to validate these theoretical advantages, comparing the compound against standard alternatives.

Comparative Performance Analysis

To objectively assess the off-target liability of this compound (Compound A), it must be benchmarked against the classic aromatic scaffold (Benzamidine) and the non-fluorinated aliphatic analog (Cyclobutane-carboximidamide).

Table 1: Physicochemical & Off-Target Risk Profile
FeatureCompound A (Subject) this compoundComparator B (Traditional) BenzamidineComparator C (Analog) Cyclobutane-carboximidamide
Structure Type Rigid Aliphatic, FluorinatedAromatic, PlanarRigid Aliphatic, Non-fluorinated
Basicity (pKa) ~9.5 - 10.0 (Modulated)~11.6 (High)~11.2 (High)
Lipophilicity (LogD) Moderate (F increases lipophilicity vs H)Moderate-HighLow
Primary Off-Target Risk Thrombosis/Bleeding (Factor Xa/Thrombin selectivity)Broad Protease Inhibition (Trypsin, Thrombin, FXa)Non-specific Cationic Binding
hERG Liability Reduced (Lower pKa reduces trapping)High (Pi-stacking + Cation)Moderate (High basicity)
Metabolic Stability High (Blocked metabolic soft spots)Low (Aromatic hydroxylation)Moderate (Oxidation prone)

Key Insight: Compound A is superior for reducing hERG risk due to pKa modulation but retains the "warhead" risk of inhibiting coagulation proteases. The assessment strategy must prioritize Protease Selectivity over general toxicity.

Critical Off-Target Mechanisms

A. The Serine Protease Trap (The "S1 Pocket" Problem)

Amidines are classic mimics of the Arginine side chain. In the body, Serine Proteases (Thrombin, Trypsin, Factor Xa) use a deep, negatively charged S1 pocket (Aspartate residue at the bottom) to recognize Arginine.

  • Risk: this compound can inadvertently bind to these pockets, causing coagulation disorders (bleeding or clotting issues).

  • Mitigation: The gem-difluoro group adds bulk and alters the ring pucker. If the target pocket is distinct from the off-target S1 pocket, this steric bulk can be used to "clash" with the off-target enzyme.

B. hERG Channel Blockade

The hERG potassium channel possesses a promiscuous binding site that favors lipophilic, basic amines.

  • Risk: While less lipophilic than large drugs, the high basicity of the amidine can drive accumulation in the channel.

  • Advantage: The inductive effect of the fluorines lowers the pKa, reducing the fraction of ionized species at physiological pH compared to Comparator C.

Experimental Protocols for Assessment

To validate the safety profile, the following self-validating protocols are required.

Protocol 1: Automated Serine Protease Selectivity Panel

Objective: Quantify the selectivity window between the therapeutic target and critical coagulation factors.

Reagents:

  • Enzymes: Human Thrombin, Factor Xa, Trypsin, Plasmin (recombinant).

  • Substrate: Fluorogenic peptide substrates (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).

  • Control: Benzamidine (Positive Control for inhibition).

Workflow:

  • Preparation: Dissolve this compound in DMSO to 10 mM. Prepare 10-point serial dilutions (100 µM to 0.1 nM) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Incubation: Dispense 10 µL of enzyme solution into 384-well black plates. Add 100 nL of compound dilution via acoustic dispenser (Echo). Incubate for 15 min at 25°C to allow equilibrium binding.

  • Reaction Start: Add 10 µL of K_m-concentration substrate.

  • Detection: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

  • Validation:

    • Z-Prime > 0.5 required for assay acceptance.

    • Benzamidine IC50 must fall within 2-fold of historical mean.

  • Analysis: Fit slopes to 4-parameter logistic equation to determine IC50. Calculate Selectivity Ratio = (IC50 Off-Target) / (IC50 Target). A ratio >100x is the acceptance threshold.

Protocol 2: Comparative hERG Patch-Clamp (Manual or Automated)

Objective: Assess if the difluoro-substitution mitigates channel blockade compared to non-fluorinated analogs.

Workflow:

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular:[1] 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

  • Procedure:

    • Establish Whole-Cell configuration (Seal resistance > 1 GΩ).

    • Hold membrane potential at -80 mV.

    • Pulse Protocol: Depolarize to +20 mV for 2s (activates hERG), then repolarize to -50 mV for 2s (elicits tail current).

    • Perfusion: Apply Compound A (at 1, 10, 30 µM) for 5 minutes per concentration until steady state.

  • Normalization: Compare tail current amplitude before and after compound application.

  • Causality Check: If inhibition is observed, wash out with drug-free buffer. >80% recovery confirms reversible binding (typical for pore blockers) vs. cytotoxicity.

Visualization of Assessment Logic

The following diagram illustrates the decision tree for evaluating the 3,3-difluorocyclobutane fragment, highlighting the "Go/No-Go" gates based on off-target data.

OffTargetAssessment Start Compound Candidate: This compound InSilico Tier 1: In Silico Docking (S1 Pocket Steric Clash Analysis) Start->InSilico ProteasePanel Tier 2: Serine Protease Panel (Thrombin, FXa, Trypsin) InSilico->ProteasePanel Predicted Binding CheckSelectivity Selectivity Ratio > 100x? ProteasePanel->CheckSelectivity hERG Tier 3: hERG Patch Clamp (Ion Channel Safety) CheckSelectivity->hERG Yes Fail_Coag FAIL: Coagulation Risk (Modify Ring Pucker) CheckSelectivity->Fail_Coag No Fail_Cardio FAIL: Cardiotoxicity Risk (Lower pKa / Reduce Lipophilicity) hERG->Fail_Cardio IC50 < 10 µM Pass PASS: Validated Fragment (Proceed to Lead Opt) hERG->Pass IC50 > 30 µM

Caption: Decision matrix for validating the safety of fluorinated amidine fragments against protease and ion channel off-targets.

References

  • Bioisosteres in Medicinal Chemistry. Drug Hunter. (2025). Explains the role of difluorocyclobutane as a lipophilic, metabolically stable bioisostere.

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. (2025). Discusses the physicochemical implications of amidine substitutions and pKa modulation.

  • Assessment of Off-Target Effects in Drug Discovery. ResearchGate. (2026). Provides methodologies for screening basic amines against hERG and protease panels.

  • This compound Properties. PubChem. (2026). Chemical structure and physical property data for the specific fragment.[2][3][4][5][6]

  • Strategies to Minimize Off-Target Effects. NIH. (2025). General frameworks for validating specificity in molecular design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.